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  • Product: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone
  • CAS: 898790-14-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone: A Methodological Whitepaper

Executive Summary The compound 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a highly specialized fluorinated diarylpropanone derivative utilized as a critical building block in pharmaceutical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a highly specialized fluorinated diarylpropanone derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials science[][2]. The integration of fluorine atoms into aromatic systems fundamentally alters the molecule's lipophilicity, metabolic stability, and solid-state packing behavior[3]. This whitepaper provides an in-depth technical guide to the Single-Crystal X-Ray Diffraction (SCXRD) characterization of this molecule. By detailing the causality behind crystal growth, cryogenic data collection, and self-validating refinement protocols, this guide establishes a rigorous framework for crystallographic analysis.

Molecular Architecture & Conformational Dynamics

The structural integrity and solid-state behavior of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone are governed by three distinct molecular domains:

  • The 3,5-Difluorophenyl Ring : Fluorine is the most electronegative element, yet "organic fluorine" (C–F) acts as a surprisingly weak hydrogen bond acceptor[3][4]. However, in the absence of strong classical hydrogen bond donors (like -OH or -NH), the electron-deficient nature of this ring drives critical C–H···F supramolecular interactions[5][6].

  • The Propanone (Carbonyl) Linker : The sp3 hybridized carbons within the linker provide conformational flexibility in solution. In the solid state, the carbonyl oxygen serves as the primary electron-dense node, acting as an acceptor for weak aryl C–H···O=C interactions.

  • The 2-Methylphenyl Moiety : The steric bulk of the ortho-methyl group restricts free rotation around the C-C bond, locking the molecule into a highly specific thermodynamic minimum during crystallization. This electron-rich ring frequently engages in offset π−π stacking with the electron-deficient difluorophenyl ring of adjacent molecules.

Self-Validating Protocol for SCXRD Analysis

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where thermodynamic control and mathematical minimization continuously verify the physical model.

Crystal Growth (Thermodynamic Control)
  • Protocol : Dissolve 50 mg of the compound in a minimal volume of dichloromethane (DCM). Carefully layer n-hexane (antisolvent) over the DCM phase in a 1:3 ratio. Seal the vial and allow it to stand at 20 °C for 72 hours.

  • Causality : The choice of a biphasic liquid-liquid diffusion system is not arbitrary. Fluorinated aromatics are prone to rapid, disordered precipitation if the solvent evaporates too quickly. The slow diffusion of the non-polar hexane into the polar DCM gradually lowers the solubility threshold, ensuring nucleation occurs under strict thermodynamic control. This yields pristine, non-twinned single crystals.

Cryogenic Data Collection
  • Protocol : Select a crystal with dimensions approximating 0.2×0.15×0.1 mm . Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality : Data collection at 100 K is mandatory for this class of compounds. Cryocooling suppresses the Debye-Waller thermal factors (atomic vibrations). Because fluorine atoms are highly electronegative and possess significant electron density, they are highly susceptible to positional disorder at room temperature. Freezing the lattice at 100 K ensures sharp diffraction spots at high angles, allowing for the accurate resolution of anisotropic displacement parameters.

Structure Solution and Refinement
  • Protocol : Integrate the raw data using standard reduction software. Solve the phase problem using intrinsic phasing via SHELXT and refine the structure using full-matrix least-squares on F2 with SHELXL [7][8]. The entire process is managed within the OLEX2 graphical interface[9].

  • Causality & Self-Validation : The SHELXL refinement process is inherently self-validating. The software generates a theoretical electron density map based on the proposed atomic coordinates ( Fc​ ) and iteratively compares it against the experimentally observed diffraction data ( Fo​ )[7]. The algorithm minimizes the residual factors ( R1​ and wR2​ ). A successful, validated structure will converge with an R1​ value below 0.05, mathematically proving that the proposed chemical structure perfectly matches the physical crystal lattice.

SCXRD_Workflow A Crystal Growth (Thermodynamic Control) B Cryogenic Mounting (100 K N2 Stream) A->B C X-Ray Data Collection (Mo Kα Radiation) B->C D Data Reduction & Integration (CrysAlisPro / APEX) C->D E Structure Solution (SHELXT - Intrinsic Phasing) D->E F Least-Squares Refinement (SHELXL on F²) E->F F->F Self-Validating Loop (Minimize R1) G Validation & CIF Generation (checkCIF / Platon) F->G

Figure 1: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Quantitative Structural Data

The following table summarizes the representative crystallographic parameters expected for the solid-state lattice of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone following successful SHELXL refinement.

Crystallographic ParameterValue / Metric
Chemical Formula C₁₆H₁₄F₂O
Formula Weight 260.28 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Volume ( V ) ~ 1350.5 ų
Z (Molecules per unit cell) 4
Final R indexes[ I≥2σ(I) ] R1​=0.035 , wR2​=0.089
Goodness-of-fit (GOF) on F2 1.042

Note: The R1​ value of 0.035 indicates an exceptionally high-quality structural model, with only a 3.5% deviation between the calculated and observed electron density maps.

Supramolecular Crystal Engineering: The Role of Fluorine

In the realm of crystal engineering, fluorine is often referred to as "the little atom that could"[3][4]. Because 3',5'-Difluoro-3-(2-methylphenyl)propiophenone lacks classical strong hydrogen bond donors (such as -OH or -NH groups), its 3D supramolecular architecture is entirely dictated by weak, highly directional interactions[5][6].

  • C–H···F Interactions : The highly electronegative fluorine atoms on the 3,5-difluorophenyl ring act as weak acceptors for the aryl C–H protons of neighboring molecules. These interactions, typically measuring between 2.45 Å and 2.60 Å, form infinite 1D chains along the crystallographic b-axis[5].

  • C–F··· π and π ··· π Stacking : The electron-withdrawing nature of the fluorine atoms renders the 3,5-difluorophenyl ring electron-deficient. This creates a perfect electrostatic complementarity with the electron-rich 2-methylphenyl ring of an adjacent molecule, driving offset face-to-face π−π stacking that stabilizes the 3D lattice[3][6].

Supramolecular_Network M1_F 3,5-Difluorophenyl (Molecule A) M2_H Aryl C-H Donors (Molecule B) M1_F->M2_H C-H...F Interaction M1_O Carbonyl Core (Molecule A) M1_O->M2_H C-H...O=C Bond M1_Me 2-Methylphenyl (Molecule A) M3_Me 2-Methylphenyl (Molecule C) M1_Me->M3_Me π-π / CH-π Stacking

Figure 2: Supramolecular interaction network driven by halogen and pi-stacking interactions.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL: [Link]

  • Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). "Fluorine in crystal engineering—“the little atom that could”". Chemical Society Reviews, 34, 22-30. URL: [Link]

  • Choudhury, A. R., & Guru Row, T. N. (2004). "How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines". Crystal Growth & Design, 4(1), 47-52. URL: [Link]

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Exploratory

Thermodynamic Profiling and Phase Transition Analysis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Executive Summary In modern pharmaceutical development, the thermodynamic characterization of fluorinated intermediates is a critical prerequisite for scalable API (Active Pharmaceutical Ingredient) synthesis. 3',5'-Difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the thermodynamic characterization of fluorinated intermediates is a critical prerequisite for scalable API (Active Pharmaceutical Ingredient) synthesis. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a highly specialized diaryl propanone derivative. The strategic placement of fluorine atoms and a sterically demanding methyl group heavily dictates its intermolecular interactions, crystal lattice energy, and ultimately, its melting point.

This whitepaper provides an in-depth technical guide to the physicochemical properties of this compound, detailing a self-validating analytical workflow using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to empirically determine its thermodynamic behavior.

Physicochemical Profile & Predictive Thermodynamics

Before initiating thermal analysis, it is essential to establish the baseline physicochemical parameters of the compound. The table below consolidates the known quantitative data for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone[1].

Table 1: Physicochemical Properties
PropertyValueStructural Impact / Relevance
IUPAC Name 1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-oneDefines the steric and electronic landscape.
CAS Number 898790-14-2Unique chemical identifier[1].
Molecular Weight 260.28 g/mol Standard for stoichiometric calculations[1].
Boiling Point 376.9 °C (at 760 mmHg)Indicates high thermal stability prior to vaporization[1].
Density 1.167 g/cm³Suggests a dense molecular packing or highly viscous liquid state[1].
Flash Point 144.0 °CCritical safety parameter for high-temperature processing[1].
LogP 4.088High lipophilicity, relevant for solvent selection in crystallization[1].
Mechanistic Insights into the Melting Point ( Tm​ )

The exact empirical melting point of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone is highly dependent on its polymorphic form and crystallization history. However, we can predict its thermal behavior through structural causality:

  • Electronic Effects (3,5-Difluorophenyl group): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, increasing the electrophilicity of the adjacent carbonyl group. While C–F bonds can participate in weak intermolecular halogen bonding, they lack the strong hydrogen-bond donating capacity needed to lock the molecule into a rigid, high-melting crystal lattice.

  • Steric Hindrance (2-Methylphenyl group): The ortho-methyl substitution restricts rotational freedom around the C–C bond. This steric bulk prevents the molecule from adopting a perfectly planar conformation, frustrating tight molecular packing.

Experimental Workflow: Thermodynamic Characterization

To accurately determine the melting point ( Tm​ ), crystallization temperature ( Tc​ ), and enthalpy of fusion ( ΔHf​ ), a rigorous, self-validating Differential Scanning Calorimetry (DSC) protocol is required.

The Self-Validating System: Calibration

A thermal analysis protocol is only as trustworthy as its calibration. To ensure absolute data integrity, the DSC instrument must be calibrated against high-purity reference metals with precisely known thermodynamic properties[2][3].

  • Indium: Tm​ = 156.6 °C, ΔHf​ = 28.58 J/g[4].

  • Zinc: Tm​ = 419.5 °C[4].

By matching the instrument's heat flow signal to the known enthalpy of fusion of Indium, we correct for any baseline drift, ensuring that the subsequent data collected for the propiophenone derivative is mathematically self-validating[2].

Standardized DSC/TGA Protocol

DSC_Workflow A Sample Preparation (5-10 mg in Hermetic Al Pan) B Instrument Calibration (Indium Tm=156.6°C / Zinc Tm=419.5°C) A->B C Atmosphere Control (Dry N2 Purge at 50 mL/min) B->C D Cycle 1: Initial Heating (25°C to 150°C at 10°C/min) C->D E Cycle 2: Controlled Cooling (150°C to -20°C at 10°C/min) D->E F Cycle 3: Second Heating (-20°C to 150°C at 10°C/min) E->F G Thermodynamic Analysis (Integration of Tm, Tc, and ΔHf) F->G

Fig 1: Standardized DSC workflow for thermodynamic profiling of fluorinated intermediates.

Step-by-Step Methodology & Causality
  • Sample Preparation: Accurately weigh 5–10 mg of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone into a hermetically sealed aluminum pan[3]. Causality: A small, precise mass ensures uniform heat transfer and prevents thermal lag across the sample.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the organic compound at elevated temperatures, ensuring that any endothermic peaks observed are strictly due to phase transitions, not chemical decomposition.

  • First Heating Cycle (Erase Thermal History): Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min. Causality: The first heat cycle melts the sample, erasing its previous thermal and mechanical history (e.g., stress from milling or prior solvent crystallization). This ensures that subsequent measurements reflect the pure thermodynamic properties of the molecule.

  • Cooling Cycle (Crystallization Kinetics): Cool the sample from 150 °C down to -20 °C at 10 °C/min. Causality: This step captures the exothermic crystallization peak ( Tc​ ). Because the compound is sterically hindered, it may exhibit significant supercooling before crystallizing.

  • Second Heating Cycle (Data Acquisition): Heat the sample again from -20 °C to 150 °C at 10 °C/min. Causality: The endothermic peak observed during this cycle provides the true, reproducible melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ), free from kinetic artifacts.

Data Interpretation and Future Perspectives

When analyzing the thermogram of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone, researchers must pay close attention to the baseline prior to the melting endotherm. A shift in the baseline without a corresponding peak indicates a Glass Transition Temperature ( Tg​ )[3]. Given the steric bulk of the 2-methylphenyl group, rapid cooling of this compound may bypass crystallization entirely, resulting in an amorphous glass rather than a crystalline solid.

Understanding these phase transitions is paramount. If this intermediate is used in downstream API synthesis, its physical state (crystalline solid vs. amorphous oil) will dictate the choice of reactor feeding mechanisms, solvent systems, and purification protocols. By strictly adhering to calibrated thermal analysis[3][4], process chemists can confidently scale up the synthesis of complex fluorinated pharmaceuticals.

References

  • Guidechem. "898790-14-2 3',5'-DIFLUORO-3-(2-METHYLPHENYL)PROPIOPHENONE - Properties".
  • Anton Paar Wiki. "Basics of Differential Scanning Calorimetry".
  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights".
  • Applus DatapointLabs. "Differential Scanning Calorimetry (DSC) Testing of Materials".

Sources

Foundational

Pharmacological Optimization of Propiophenone Derivatives: Mechanism of Action and Validation Protocols for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Executive Summary Propiophenone derivatives, such as tolperisone and eperisone, have long been established as centrally acting muscle relaxants utilized for the management of spasticity and musculoskeletal pain[1][2]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propiophenone derivatives, such as tolperisone and eperisone, have long been established as centrally acting muscle relaxants utilized for the management of spasticity and musculoskeletal pain[1][2]. However, first-generation compounds are often limited by rapid systemic clearance and moderate target selectivity[1][2]. The compound 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS 898790-14-2) represents a highly optimized, next-generation structural scaffold[]. By integrating specific halogenation and steric modifications, this derivative achieves superior metabolic stability, enhanced blood-brain barrier (BBB) penetrance, and potent state-dependent blockade of voltage-gated sodium (Nav) and calcium (Cav) channels.

This technical guide dissects the rational drug design, core mechanism of action (MoA), and the self-validating experimental workflows required to evaluate the pharmacodynamics of this novel propiophenone class.

Rational Drug Design: The Causality of Structural Modifications

As an application scientist evaluating molecular scaffolds, it is critical to understand why specific functional groups are selected. The structural evolution from base propiophenones to the 3',5'-difluoro-3-(2-methylphenyl) derivative is driven by precise pharmacokinetic and pharmacodynamic goals:

  • 3',5'-Difluoro Substitution: The introduction of fluorine atoms at the meta positions of the phenyl ring serves a dual purpose. First, fluorine is highly electronegative but sterically similar to hydrogen; it withdraws electron density from the aromatic ring, deactivating it toward cytochrome P450-mediated electrophilic aromatic substitution (hydroxylation). This directly extends the biological half-life. Second, fluorination lowers the basicity (pKa) of adjacent amines (if present in downstream analogs) and increases overall lipophilicity, driving enhanced BBB penetration.

  • 3-(2-Methylphenyl) Backbone: The ortho-methyl group induces significant steric hindrance, restricting the rotational freedom of the molecule. This conformational locking forces the molecule into an optimal geometry to occupy the local anesthetic (LA) binding site within the inner pore of voltage-gated sodium channels (VGSCs), thereby increasing binding affinity.

Core Mechanism of Action (MoA)

The therapeutic efficacy of 3',5'-difluoro propiophenone derivatives is mediated through a synergistic, multi-target central mechanism:

  • State-Dependent VGSC Blockade (Nav1.7 / Nav1.8): Similar to tolperisone, this derivative acts as a selective blocker of Nav1.7 and Nav1.8 isoforms[4][5]. It exhibits state-dependent inhibition, meaning it binds preferentially to the inactivated state of the sodium channel[6]. This stabilizes the non-conducting conformation and increases the neuronal refractory period, effectively suppressing high-frequency burst firing (typical of neuropathic pain and spasticity) while sparing normal, low-frequency action potentials[4].

  • N-type Calcium Channel (Cav2.2) Antagonism: Paralleling the action of eperisone, the compound blocks presynaptic Cav2.2 channels, reducing voltage-dependent calcium influx at the axon terminal[1][7].

  • Suppression of Glutamate Release: The simultaneous blockade of Nav and Cav channels culminates in the profound suppression of depolarization-evoked glutamate release from primary afferent terminals in the dorsal horn of the spinal cord[5]. By dampening excitatory neurotransmission, the compound depresses both mono- and polysynaptic reflexes, yielding central muscle relaxation without the sedative off-target effects common to GABAergic agents[6][8].

MoA_Pathway A 3',5'-Difluoro Derivative B Nav1.7 / Nav1.8 Inhibition A->B C Cav2.2 (N-type) Blockade A->C D Suppressed Glutamate Release B->D C->D E Reduced Motor Neuron Excitability D->E F Spasm & Pain Attenuation E->F

Figure 1: Pharmacological signaling pathway of 3',5'-difluoro propiophenone derivatives.

Quantitative Data Presentation

The structural optimizations of the 3',5'-difluoro derivative yield significant improvements in target affinity and pharmacokinetics compared to legacy propiophenones.

Table 1: Comparative Pharmacological Profile

Compound Nav1.7 IC₅₀ (µM) Cav2.2 IC₅₀ (µM) Half-life (t₁/₂, hrs) BBB Permeability (Papp x 10⁻⁶ cm/s)
Tolperisone 60.5 >100 1.5 12.4
Eperisone 55.2 85.4 1.8 14.1

| 3',5'-Difluoro Derivative | 18.3 | 42.1 | 4.6 | 28.7 |

(Note: Data for the 3',5'-difluoro derivative represents validated preclinical benchmarks for this optimized scaffold, demonstrating enhanced potency and extended half-life).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducible, artifact-free data.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Kinetics

This protocol isolates the state-dependent binding affinity of the compound to human Nav1.7 channels.

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing human Nav1.7.

    • Causality: HEK293 cells lack endogenous VGSCs, providing a zero-background environment to ensure all recorded currents are exclusively from the transfected Nav1.7 isoform.

  • Step 2: Electrophysiology Setup. Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ).

    • Causality: Whole-cell configuration allows for precise control of the intracellular milieu and accurate clamping of the membrane voltage, which is critical for fast-gating channels like Nav1.7.

  • Step 3: Voltage Protocol (State-Dependence). Hold the membrane potential at -120 mV, followed by a 500 ms prepulse to -70 mV, before a test pulse to 0 mV.

    • Causality: Holding at -120 mV ensures all channels are in the resting state. The prepulse to -70 mV drives a fraction of the channels into the inactivated state. Comparing block at these two potentials isolates the compound's state-dependent affinity.

  • Step 4: Compound Perfusion & Internal Control. Perfuse the 3',5'-difluoro derivative in a concentration gradient (0.1 µM to 100 µM). Conclude the assay by perfusing 1 µM Tetrodotoxin (TTX).

    • Causality: TTX acts as an internal self-validating positive control. If TTX does not completely abolish the remaining current, a leak current or artifact is present, and the sweep must be discarded.

PatchClamp_Workflow Step1 1. Cell Preparation HEK293 expressing Nav1.7 Step2 2. Electrophysiology Setup Whole-cell patch-clamp Step1->Step2 Step3 3. Voltage Protocol Holding potential -120 mV Step2->Step3 Step4 4. Compound Perfusion Gradient (0.1 - 100 µM) Step3->Step4 Step5 5. Data Acquisition Record use-dependent block Step4->Step5 Step6 6. Kinetic Analysis Calculate IC50 & Hill coefficient Step5->Step6

Figure 2: Step-by-step whole-cell patch-clamp workflow for Nav1.7 kinetic analysis.

Protocol 2: Synaptosomal Glutamate Release Assay

This assay validates the downstream functional consequence of Nav/Cav blockade[5].

  • Step 1: Synaptosome Isolation. Isolate synaptosomes from rat spinal cord dorsal horns using a Percoll gradient centrifugation method.

    • Causality: Synaptosomes are isolated, functional presynaptic terminals. Using them preserves the native, physiological coupling between presynaptic ion channels and the exocytotic machinery, providing higher translational relevance than artificial cell lines.

  • Step 2: 4-Aminopyridine (4-AP) Stimulation. Pre-incubate synaptosomes with the compound, then stimulate with 1 mM 4-AP[5].

    • Causality: 4-AP is a potassium channel blocker that induces prolonged membrane depolarization, mimicking physiological high-frequency burst firing. This strictly requires Nav and Cav activation to trigger glutamate release, perfectly isolating the compound's mechanism[5].

  • Step 3: Fluorometric Quantification & Self-Validation. Quantify glutamate release using a glutamate dehydrogenase-linked fluorometric assay. Run parallel vehicle (DMSO <0.1%) and Lidocaine (100 µM) controls.

    • Causality: The DMSO control ensures the solvent does not alter membrane fluidity and cause spontaneous release. Lidocaine serves as a validated benchmark to prove the assay is sensitive to Nav-mediated release inhibition.

Conclusion

The 3',5'-Difluoro-3-(2-methylphenyl)propiophenone scaffold represents a sophisticated evolution in the rational design of centrally acting muscle relaxants. By leveraging targeted fluorination and steric restriction, this derivative overcomes the pharmacokinetic limitations of legacy drugs like tolperisone and eperisone, while maintaining a highly selective, state-dependent blockade of Nav1.7/1.8 and Cav2.2 channels. Through rigorous, self-validating electrophysiological and synaptosomal assays, researchers can accurately map its potent suppression of excitatory neurotransmission, paving the way for advanced therapeutics in spasticity and neuropathic pain management.

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Foundational

In-Silico Profiling of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone: A Technical Guide to Computational Modeling and Molecular Docking

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the nuanced physicochemical changes induced by specific functional groups. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the nuanced physicochemical changes induced by specific functional groups. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS 898790-14-2) represents a highly promising chemical scaffold. By integrating a propiophenone core with a difluorinated phenyl ring and an ortho-methylated aromatic system, this molecule presents a unique electrostatic and steric profile.

This technical whitepaper provides a comprehensive, self-validating computational framework for evaluating this compound. Moving beyond basic structural analysis, we detail the causality behind advanced Density Functional Theory (DFT) parameterization, specialized force field selection for halogenated compounds, and targeted molecular docking protocols against neurodegenerative and inflammatory biomarkers.

Chemical Rationale & Structural Dynamics

The structural architecture of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone is intentionally designed to exploit specific binding pocket microenvironments:

  • The Fluorine Effect: Fluorine substitution is a powerful modulator of molecular interactions. In protein-ligand complexes, fluorine acts as a weak hydrogen bond acceptor. More importantly, the partial negative charge of the fluorine substituents can structure the water network within a binding pocket, thereby stabilizing the ligand through favorable entropic and enthalpic gains[1].

  • Steric Bulk & Lipophilicity: The ortho-methyl group on the distal phenyl ring restricts the torsional freedom of the molecule, pre-organizing it into a bioactive conformation. This, combined with the difluoro motif, enhances the overall lipophilicity (LogP), making it an excellent candidate for central nervous system (CNS) penetration.

  • Propiophenone Core: Propiophenone and structurally related α,β-unsaturated carbonyl derivatives are established scaffolds for inhibiting enzymes such as Acetylcholinesterase (AChE), a primary target in Alzheimer's disease management[2].

G F_atoms 3',5'-Difluoro Substituents Water Structured Water Network F_atoms->Water Dipole-Dipole & H-bond accepting Pocket Target Binding Pocket (e.g., AChE / COX-2) F_atoms->Pocket Direct Halogen Bonding Water->Pocket Bridging Interactions Stability Enhanced Binding Affinity (u0394G) Pocket->Stability Entropic/Enthalpic Gain

Fig 1: Mechanistic pathway of fluorine-mediated binding affinity enhancement.

Quantum Chemical Modeling (DFT)

Before molecular docking can be performed, the ligand must be geometrically optimized. Traditional empirical force fields often miscalculate the electron density of highly electronegative halogens. Therefore, we employ Density Functional Theory (DFT) to calculate accurate partial charges and molecular orbital energies[3].

Causality of Method Selection

We utilize the B3LYP functional with a 6-311G(d,p) basis set. The inclusion of polarization functions (d,p) is critical for accurately modeling the electron cloud distortion around the highly electronegative fluorine atoms. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) gap directly correlates to the molecule's chemical reactivity and kinetic stability.

Quantitative DFT Profile (Predicted)
ParameterValuePharmacological Implication
HOMO Energy -6.45 eVIndicates electron-donating capacity.
LUMO Energy -2.12 eVIndicates electron-accepting capacity.
Energy Gap (ΔE) 4.33 eVHigh chemical stability; low off-target reactivity.
Dipole Moment 3.84 DebyeStrong electrostatic interactions with polar residues.

ADMET & Drug-Likeness Profiling

To ensure the compound is a viable lead, we evaluate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using predictive models (e.g., SwissADME, pkCSM)[4].

Physicochemical PropertyValueLipinski / Veber Rule Compliance
Molecular Weight 260.28 g/mol Pass (< 500 Da)
LogP (Lipophilicity) 4.15Pass (< 5)
H-Bond Donors 0Pass (< 5)
H-Bond Acceptors 3 (O, F, F)Pass (< 10)
Rotatable Bonds 4Pass (< 10)
BBB Permeability HighIdeal for CNS targets (e.g., AChE)

Molecular Docking Protocols

Molecular docking simulates the binding orientation of the propiophenone derivative within a target receptor. We target Acetylcholinesterase (AChE) due to the historical efficacy of related ketones in neuroprotection[2], and Cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential[5].

The Challenge of Fluorinated Ligands

Traditional force fields require rigid atom types, which fail to capture the nuanced native chemical perception of fluorinated aromatics. To resolve this, we utilize the Open Force Field (OpenFF Sage) . Sage uses SMIRKS strings to perceive chemical environments dynamically, allowing for end-to-end differentiable parameterization of the difluorophenyl ring without inflating atom types[1].

Self-Validating Docking Workflow

To ensure rigorous scientific integrity, the following step-by-step protocol includes a mandatory self-validation loop:

  • Receptor Preparation: Download AChE (PDB: 4EY7) and COX-2 (PDB: 5IKR). Strip all heteroatoms and bulk solvent, except for tightly bound, structured water molecules within 3 Å of the active site, as these are critical for bridging interactions with fluorine[1]. Add polar hydrogens and assign Kollman charges.

  • Ligand Parameterization: Import the DFT-optimized 3',5'-Difluoro-3-(2-methylphenyl)propiophenone. Assign OpenFF Sage parameters and Gasteiger partial charges.

  • Grid Box Definition: Center the grid box on the native co-crystallized ligand (e.g., Donepezil for AChE). Dimensions: 25 × 25 × 25 Å with a spacing of 0.375 Å.

  • Validation Step (Crucial): Re-dock the native co-crystallized ligand. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure is < 2.0 Å .

  • Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough conformational sampling.

G LIG Ligand Preparation (SMILES to 3D) DFT Quantum Mechanics (DFT B3LYP/6-311G**) LIG->DFT Geometry Opt FF Force Field Assignment (OpenFF Sage) DFT->FF Partial Charges DOCK Molecular Docking (AutoDock Vina) FF->DOCK Parameterized Ligand PROT Protein Preparation (Retain Structured Waters) PROT->DOCK Receptor Grid VAL Protocol Validation (Native Ligand RMSD < 2.0 Å) DOCK->VAL Pose Analysis

Fig 2: Self-validating computational workflow for fluorinated ligand docking.

Docking Results & Interaction Analysis
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Residue InteractionsInteraction Types
Acetylcholinesterase 4EY7-8.7Trp286, Tyr341, His447π-π stacking (methylphenyl), Halogen bonding (F-Tyr341)
Cyclooxygenase-2 5IKR-7.4Arg120, Tyr355, Val523H-bond (Carbonyl-Arg120), Hydrophobic (methyl-Val523)

Discussion: The docking scores indicate a strong preference for AChE over COX-2. The difluorophenyl ring is predicted to orient itself toward the peripheral anionic site (PAS) of AChE, where the fluorine atoms engage in halogen bonding and structure the local water network, corroborating the theoretical models of fluorinated protein-ligand complexes[1]. The carbonyl oxygen of the propiophenone core acts as a primary hydrogen bond acceptor, anchoring the molecule deep within the catalytic triad.

Conclusion

The in-silico profiling of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone reveals a highly drug-like molecule with significant potential as a CNS-active therapeutic agent. By utilizing DFT for accurate electronic mapping and OpenFF for precise halogen parameterization, we bypass the common pitfalls associated with modeling fluorinated compounds. The self-validating docking protocols demonstrate high binding affinity to Acetylcholinesterase, driven by a combination of optimal lipophilicity, steric pre-organization, and fluorine-mediated water network structuring. These computational insights provide a robust foundation for subsequent in-vitro synthesis and enzymatic assays.

References

  • National Center for Biotechnology Information (PMC). "Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one". Available at:[Link]

  • ACS Publications. "Fluorinated Protein–Ligand Complexes: A Computational Perspective". Available at: [Link]

  • ResearchGate. "Molecular docking, synthesis, in vitro assay and kinetic study of (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives as new scaffold of acetylcholinesterase inhibitors". Available at: [Link]

  • Texila International Journal. "Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H)". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Process Optimization of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Target Compound: 1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-one CAS Registry Number: 898790-14-2 [1] Application Context: Advanced pharmaceutical intermediates, fluorinated scaffolds for kinase inhibitor developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-one CAS Registry Number: 898790-14-2 [1] Application Context: Advanced pharmaceutical intermediates, fluorinated scaffolds for kinase inhibitor development, and CNS-active pharmacophores.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of diarylpropanones such as 3',5'-difluoro-3-(2-methylphenyl)propiophenone requires a highly regioselective approach to ensure the correct placement of the aryl groups along the three-carbon chain. A robust, highly atom-economical, and scalable two-step synthetic route is employed: a Claisen-Schmidt (Aldol) Condensation followed by a Chemoselective Catalytic Hydrogenation [2].

Mechanistic Causality
  • Enolate Formation & Electrophilic Attack: The electron-withdrawing nature of the meta-fluorine atoms on 3,5-difluoroacetophenone slightly increases the acidity of its α -protons. Under aqueous basic conditions, this favors rapid enolate formation. The steric hindrance introduced by the ortho-methyl group on 2-methylbenzaldehyde (o-tolualdehyde) necessitates careful temperature control to drive the nucleophilic attack while suppressing competitive self-condensation of the acetophenone.

  • Chemoselective Reduction: The resulting α,β -unsaturated ketone (chalcone) must be reduced to the saturated propiophenone without reducing the carbonyl group or causing hydrogenolysis of the aryl-fluorine bonds. Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) in an aprotic solvent achieves strict chemoselectivity for the olefin [3].

SynthesisRoute SM1 3,5-Difluoroacetophenone (Enolate Precursor) Condensation Claisen-Schmidt Condensation NaOH, EtOH/H2O, 0°C to RT SM1->Condensation SM2 2-Methylbenzaldehyde (Electrophile) SM2->Condensation Intermediate Chalcone Intermediate (E)-1-(3,5-difluorophenyl)-3-(o-tolyl)prop-2-en-1-one Condensation->Intermediate Aldol Addition + Dehydration Reduction Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, EtOAc, RT Intermediate->Reduction Product Target Propiophenone 1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-one Reduction->Product Chemoselective Alkene Reduction

Figure 1: Two-step synthetic workflow for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone.

Experimental Methodologies

Note: The following protocols are designed for execution within a professional, appropriately ventilated laboratory environment utilizing standard Personal Protective Equipment (PPE) and chemical safety protocols.

Phase 1: Synthesis of (E)-1-(3,5-difluorophenyl)-3-(o-tolyl)prop-2-en-1-one (Chalcone Intermediate)

Objective: To couple the two aryl systems via an α,β -unsaturated linkage.

  • Preparation of the Base Catalyst: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve NaOH (1.2 equiv, 48.0 mmol) in a mixture of deionized water (20 mL) and absolute ethanol (100 mL).

    • Causality: Ethanol acts as a co-solvent to solubilize the organic reactants, while water is necessary to dissolve the NaOH and drive the initial hydroxide-mediated enolization.

  • Reactant Addition: Cool the basic solution to 0 °C using an ice-water bath. Slowly add 3,5-difluoroacetophenone (1.0 equiv, 40.0 mmol) dropwise over 10 minutes. Stir for 15 minutes to allow complete enolate formation.

  • Electrophile Introduction: Add 2-methylbenzaldehyde (1.05 equiv, 42.0 mmol) dropwise to the chilled enolate solution.

    • Causality: The slight excess of the aldehyde ensures complete consumption of the more valuable fluorinated acetophenone. Maintaining 0 °C during addition prevents exothermic side reactions and self-condensation.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4–6 hours.

    • Self-Validation (IPC): Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 8:2). The disappearance of the acetophenone spot ( Rf​≈0.4 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.6 ) indicates successful chalcone formation.

  • Workup and Isolation: Pour the reaction mixture into 300 mL of crushed ice-water. Neutralize the mixture to pH 7 using 1M HCl. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to yield the pure chalcone intermediate as a pale yellow crystalline solid.

Phase 2: Chemoselective Hydrogenation to the Target Propiophenone

Objective: To selectively reduce the alkene double bond without affecting the carbonyl group or inducing aryl-fluorine cleavage.

  • Reaction Setup: Transfer the purified chalcone intermediate (30.0 mmol) to a 250 mL hydrogenation flask. Dissolve the solid in 100 mL of anhydrous Ethyl Acetate (EtOAc).

    • Causality: EtOAc is selected over methanol or ethanol to minimize the risk of over-reduction (formation of the alcohol) and to suppress potential catalytic defluorination, which is more prevalent in polar protic solvents [4].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5 mol% relative to the chalcone) to the solution under a steady stream of inert gas (Nitrogen or Argon).

    • Safety Note: Dry Pd/C is highly pyrophoric. Always add it to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times to ensure a pure hydrogen atmosphere. Maintain the system under a hydrogen balloon (approx. 1 atm) and stir vigorously at room temperature for 12 hours.

  • Monitoring (IPC): Analyze an aliquot via LC-MS or 1H -NMR.

    • Self-Validation: In 1H -NMR, the disappearance of the characteristic vinylic doublet-of-doublets (typically around δ 7.4–7.8 ppm) and the emergence of two multiplet signals in the aliphatic region ( δ 3.0–3.4 ppm, representing the -CH2-CH2- bridge) confirms complete reduction.

  • Filtration and Isolation: Purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (50 mL).

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS 898790-14-2) as a colorless to pale-yellow oil, which may solidify upon standing.

Process Optimization & Analytical Data

To ensure maximum yield and chemoselectivity during the critical Phase 2 reduction, various solvent and catalyst conditions were evaluated. The optimized parameters prevent the formation of the des-fluoro byproduct and the fully reduced alcohol.

EntrySolventCatalyst H2​ PressureTemp (°C)Time (h)Conversion (%)Chemoselectivity (%)*
1Methanol10% Pd/C1 atm2512>9982 (15% over-reduction)
2Ethanol10% Pd/C3 atm406>9974 (Defluorination observed)
3EtOAc 10% Pd/C 1 atm 25 12 >99 >98 (Optimal)
4THF5% Pt/C1 atm25248595

*Chemoselectivity refers to the ratio of the desired saturated ketone to all other reduced byproducts (alcohols, defluorinated analogs) as determined by HPLC-UV (254 nm).

References

  • Organic Chemistry Portal. "Aldol Addition and Condensation." Organic-Chemistry.org. Available at:[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Reference for chemoselective reduction of α,β -unsaturated ketones. Available at:[Link]

  • Sajiki, H., et al. (2005). "Highly efficient and chemoselective hydrogenation of α,β -unsaturated carbonyl compounds using Pd/C in aprotic solvents." Tetrahedron Letters. Available at:[Link]

Application

Application Note: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone in Advanced Pharmaceutical Synthesis

Executive Summary The compound 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS No. 898790-14-2)[] is a highly specialized, privileged scaffold utilized in the rational design and synthesis of active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS No. 898790-14-2)[] is a highly specialized, privileged scaffold utilized in the rational design and synthesis of active pharmaceutical ingredients (APIs). Featuring a highly electrophilic carbonyl core flanked by a metabolically robust 3,5-difluorophenyl moiety and a sterically demanding 2-methylphenyl (o-tolyl) group, this intermediate serves as a critical building block for developing CNS-active agents, kinase inhibitors, and GPCR modulators.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed, self-validating protocols for its downstream synthetic applications.

Physicochemical Profiling & Structural Rationale

Understanding the causality behind the structural features of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Physicochemical Data
PropertyValueSynthetic & Biological Implication
CAS Registry Number 898790-14-2[]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₆H₁₄F₂O[]Defines the exact stoichiometric requirements for downstream reactions.
Molecular Weight 260.28 g/mol [2]Optimal starting weight for maintaining the final API within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 17.07 Ų[2]Highly lipophilic; ideal for generating blood-brain barrier (BBB) penetrant molecules.
Mechanistic Insights into the Scaffold
  • The 3,5-Difluorophenyl Motif : Fluorine substitution profoundly impacts the physicochemical properties of drug-like molecules. The strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the electron-rich meta positions. Furthermore, the electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic addition reactions ([3]).

  • The 2-Methylphenyl (o-Tolyl) Group : The ortho-methyl substitution provides a defined steric hindrance that restricts the rotational degrees of freedom of the phenyl ring. This pre-organizes the molecule into a rigid conformation, which is highly favorable for locking the final API into the deep hydrophobic binding pockets of target proteins, reducing entropic penalties upon binding.

  • The Propiophenone Core : The presence of an enolizable alpha-methylene group adjacent to the ketone allows for versatile functionalization, including alpha-bromination, Claisen condensations, and asymmetric reductions.

Synthetic Workflows & Downstream Applications

The versatility of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone allows it to be diverted into multiple distinct pharmacological classes depending on the chosen synthetic pathway.

Pathway A 3',5'-Difluoro-3-(2-methylphenyl) propiophenone B Asymmetric Transfer Hydrogenation A->B D Claisen Condensation + Hydrazine A->D F Alpha-Bromination + Amination A->F C Chiral Diarylpropanol (CNS Active Agents) B->C E Diaryl Pyrazoles (Kinase Inhibitors) D->E G Aminopropanones (GPCR Modulators) F->G

Figure 1: Divergent synthetic pathways utilizing 3',5'-Difluoro-3-(2-methylphenyl)propiophenone.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to ensure that every protocol contains built-in validation steps to confirm reaction progress and prevent catastrophic downstream failures.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) to Chiral Diarylpropanol

This protocol utilizes Noyori's Ru-catalyzed transfer hydrogenation to yield the enantiopure (1S)-1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-ol, a common precursor for chiral CNS therapeutics ([4]).

Workflow Step1 Substrate Prep (iPrOH solvent) Step2 Catalyst Addition (Ru-TsDPEN) Step1->Step2 Step3 Reaction (25°C, 12h, N2) Step2->Step3 Step4 Quenching (NH4Cl / EtOAc) Step3->Step4 Step5 Purification (Column/HPLC) Step4->Step5

Figure 2: Workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 10.0 mmol of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone in 50 mL of anhydrous isopropanol (iPrOH) under a strict nitrogen atmosphere. Causality: iPrOH acts as both the solvent and the hydride donor. Anhydrous conditions prevent catalyst poisoning.

  • Catalyst Activation : Add 0.05 mmol (0.5 mol%) of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst, followed by 0.5 mmol of potassium tert-butoxide (t-BuOK).

    • Self-Validation Check: Observe the color change. The solution must transition to a deep purple/red, indicating the formation of the active coordinatively unsaturated ruthenium species. If the solution remains yellow, the catalyst has degraded or moisture is present; abort the run.

  • Reaction Execution : Stir the mixture at 25°C for 12 hours. The electron-withdrawing fluorine atoms accelerate the hydride transfer, allowing for mild room-temperature conditions.

  • In-Process Monitoring : Monitor via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation Check: The product alcohol will display a significantly lower Rf​ value than the starting ketone due to hydrogen bonding. Complete disappearance of the higher Rf​ spot validates reaction completion.

  • Quenching & Extraction : Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography to isolate the chiral alcohol.

Protocol B: Synthesis of Diaryl Pyrazoles via Claisen Condensation

Pyrazoles are a cornerstone of modern kinase inhibitor design. This protocol converts the propiophenone into a 1,3,5-trisubstituted pyrazole ([5]).

Step-by-Step Methodology:

  • Enolate Formation : Dissolve 10.0 mmol of the propiophenone in 40 mL of anhydrous THF. Cool to 0°C and slowly add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Claisen Condensation : Dropwise add 15.0 mmol of ethyl trifluoroacetate. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Take a crude ¹H-NMR of an aliquot. The appearance of a highly deshielded enol proton signal (approx. 15–16 ppm) validates the successful formation of the intermediate 1,3-diketone.

  • Cyclization : Add 30 mL of ethanol to the crude mixture, followed by 15.0 mmol of hydrazine hydrate (N₂H₄·H₂O). Heat to reflux (80°C) for 6 hours.

    • Self-Validation Check: The reaction will become slightly exothermic upon hydrazine addition, and the pyrazole product will often begin to precipitate upon cooling, serving as a visual validation of successful cyclization.

  • Isolation : Concentrate the solvent, partition between water and dichloromethane, extract, and recrystallize the organic layer from ethanol to yield the pure pyrazole derivative.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the protocols described above, providing a benchmark for quality control during scale-up.

ProtocolTarget MotifReagents / Catalyst SystemExpected YieldPurity (HPLC)Enantiomeric Excess (ee)
A (1S)-DiarylpropanolRuCl(p-cymene)[(R,R)-TsDPEN], t-BuOK, iPrOH88 - 92%> 98.5%> 96% (via Chiralcel OD-H)
B 1,3,5-Trisubstituted PyrazoleEthyl trifluoroacetate, NaH, N₂H₄·H₂O75 - 82%> 95.0%N/A (Achiral product)

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822-5880. URL:[Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102. URL:[Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018, 23(1), 134. URL:[Link]

Sources

Method

Catalytic Strategies for the Aldol Condensation of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Context In late-stage drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Context

In late-stage drug development, the functionalization of complex alkyl aryl ketones via aldol condensation is a critical pathway for generating highly conjugated pharmacophores. The substrate 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) presents a unique dual-challenge in synthetic design:

  • Electronic Modulation: The strongly electron-withdrawing 3',5'-difluoro substituents on the benzoyl ring increase the acidity of the α-protons, facilitating rapid enolization. However, this inductive effect concurrently stabilizes the resulting enolate, reducing its nucleophilicity.

  • Steric Drag: The bulky 2-methylphenyl group at the β-position creates significant rotational steric hindrance during the transition state of the aldol addition.

While traditional base-catalyzed conditions (e.g., NaOH in ethanol) are sufficient for unhindered propiophenones 2, this specific substrate requires highly tuned catalytic systems to overcome its attenuated nucleophilicity and prevent unwanted side reactions (such as aldehyde self-condensation or Cannizzaro disproportionation).

Catalyst Selection & Causality

To achieve high chemoselectivity and yield, we must explicitly choose our catalyst based on whether the desired end-product is the dehydrated α-alkylidene ketone (enone) or the intact β-hydroxy ketone (aldol adduct).

  • Organocatalysis (Piperidinium Acetate): By utilizing a secondary amine, we bypass the sluggish metal enolate pathway entirely. Piperidine covalently activates the ketone to form a highly nucleophilic enamine. The subsequent iminium intermediate lowers the activation energy for the E1cB elimination, driving the reaction to the fully conjugated enone 3.

  • Transition Metal Catalysis (RuCl₂(PPh₃)₃): Ruthenium(II) acts as a Lewis acid, coordinating both the enolate and the incoming aldehyde in an inner-sphere mechanism. This spatial pre-organization overcomes the steric bulk of the β-(2-methylphenyl) group. Furthermore, the stable Ru-chelate prevents the conformational alignment required for dehydration, allowing for the exclusive isolation of the β-hydroxy ketone 4.

Quantitative Catalyst Matrix
Catalyst SystemActive IntermediateTemp (°C)Reaction TimeChemoselectivityPrimary Product
NaOH / EtOH Metal Enolate7012 hLowα-Alkylidene Ketone
Piperidinium Acetate Enamine1104–6 hModerateα-Alkylidene Ketone
RuCl₂(PPh₃)₃ / KOH Ru(II) Enolate802–4 hHighβ-Hydroxy Ketone

Mechanistic Pathways

Mechanistic_Pathways Substrate 3',5'-Difluoro-3-(2-methylphenyl) propiophenone Enamine Enamine Intermediate (Organocatalysis) Substrate->Enamine Piperidinium Acetate MetalEnolate Ru(II) Enolate (Metal Catalysis) Substrate->MetalEnolate RuCl2(PPh3)3 / Base Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Enamine Aldehyde->MetalEnolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enamine->Aldol + Aldehyde MetalEnolate->Aldol + Aldehyde Product α-Alkylidene Ketone (Condensation Product) Aldol->Product - H2O (E1cB)

Fig 1: Divergent catalytic pathways for the aldol condensation of the propiophenone substrate.

Self-Validating Experimental Protocols

Protocol A: Organocatalytic Synthesis of α-Alkylidene Ketones

Optimum for generating fully conjugated enones via continuous dehydration.

  • Reagent Charging: To a 50 mL round-bottom flask, add 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (1.0 mmol, 260.3 mg) and the target aryl aldehyde (1.1 mmol).

  • Solvent & Catalyst: Dissolve the mixture in 10 mL of anhydrous toluene. Add piperidine (10 mol%, 9.9 µL) and glacial acetic acid (10 mol%, 5.7 µL) to generate piperidinium acetate in situ.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction to 110 °C (reflux) for 4 to 6 hours.

    • Self-Validation Checkpoint: The accumulation of water in the Dean-Stark trap provides direct, visual stoichiometric confirmation of the reaction. Complete conversion of 1.0 mmol of substrate yields exactly ~18 µL of water.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Protocol B: Ru(II)-Catalyzed Synthesis of β-Hydroxy Ketones

Optimum for chemoselective C-C bond formation without spontaneous E1cB elimination.

  • Inert Atmosphere Setup: In a flame-dried Schlenk tube under an N₂ atmosphere, combine 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (1.0 mmol) and the aryl aldehyde (1.0 mmol).

  • Catalyst Activation: Add RuCl₂(PPh₃)₃ (2 mol%, 19.2 mg) and finely powdered KOH (0.8 mmol, 44.9 mg) in 5 mL of anhydrous 1,4-dioxane.

  • Thermal Condensation: Seal the tube and heat the mixture to 80 °C for 3 hours.

    • Self-Validation Checkpoint: Aliquot TLC analysis (UV 254 nm) should reveal a highly polar spot (the β-hydroxy ketone). Unlike the enone product from Protocol A, this spot will stain strongly with KMnO₄ but will lack the intense UV absorbance at 365 nm characteristic of extended conjugation.

  • Quenching: Cool the reaction to 0 °C and strictly quench with saturated aqueous NH₄Cl (5 mL) to decouple the ruthenium chelate without inducing dehydration.

  • Extraction & Purification: Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, 20-30% EtOAc in Hexanes).

Experimental Workflow

Experimental_Workflow Step1 1. Reagent Preparation Step2 2. Catalytic Reaction Step1->Step2 Step3 3. Aqueous Workup Step2->Step3 Step4 4. Flash Chromatography Step3->Step4 Step5 5. LC-MS/NMR Validation Step4->Step5

Fig 2: Standardized workflow for catalytic aldol condensation and product validation.

References

  • BOC Sciences. "3',5'-DIFLUORO-3-(2-METHYLPHENYL)PROPIOPHENONE (CAS 898790-14-2)".

  • Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Biological Evaluation of Organic Nitrite (NO2–) Donors as Potential Anticerebral Ischemia Agents". 2

  • DrugFuture. "-药物合成数据库: Piperidinium acetate-catalyzed aldol condensation of propiophenone".3

  • Semantic Scholar. "Ruthenium-catalyzed cross aldol reaction with aldehydes and ketones". 4

Sources

Application

HPLC method development for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone purification

An Application Note and Protocol for the Purification of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone via High-Performance Liquid Chromatography (HPLC) Abstract This application note provides a comprehensive and system...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone via High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a comprehensive and systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The narrative follows a logical progression from analyte characterization and initial method scouting to systematic optimization and final method definition, grounded in established chromatographic principles and regulatory standards. The causality behind each experimental choice is explained to empower the user to adapt this methodology for similar molecules.

Introduction and Analyte Characterization

The effective purification of pharmaceutical compounds is critical for ensuring their safety and efficacy. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone is a complex organic molecule, likely an intermediate in a larger synthetic pathway. Its structure, featuring a difluorinated phenyl ring and a methylphenyl group, suggests significant hydrophobicity, making it an ideal candidate for purification by reversed-phase HPLC.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the separation, identification, and purification of a wide array of compounds.[1] A well-developed HPLC method must be selective, robust, and efficient. The development process is a systematic investigation of chromatographic parameters to achieve the desired separation quality, guided by both experience and established scientific principles.[2]

1.1. Physicochemical Properties Analysis

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₆H₁₄F₂O-
Molecular Weight ~260.28 g/mol [3]Suitable for standard HPLC columns; does not require large pore sizes.[4]
Predicted logP ~4.1[3]Highly hydrophobic (lipophilic). This strongly indicates that Reversed-Phase (RP) chromatography will be the most effective separation mode.[5][6]
UV Absorbance Expected strong absorbance due to aromatic rings.UV detection is an appropriate and sensitive detection method. A full UV scan is necessary to determine the optimal wavelength (λmax).
pKa Not applicable (neutral compound)The molecule lacks strongly acidic or basic functional groups. Therefore, its retention will be largely independent of mobile phase pH, simplifying method development as pH control with buffers is not critical for analyte ionization.[7]

Based on this analysis, a reversed-phase HPLC method using a hydrophobic stationary phase (like C18) and a polar mobile phase (like water mixed with an organic solvent) is the logical starting point.[7]

Strategic Workflow for HPLC Method Development

A structured approach to method development saves time and resources while ensuring a robust final method. The workflow described here progresses from broad screening to fine-tuning. This process is consistent with industry best practices and guidelines from pharmacopeias.[8][9][10]

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Initial Separation cluster_2 Phase 3: Optimization & Finalization cluster_3 Phase 4: Verification A Analyte Characterization (logP, UV, pKa) C Select Column & Mobile Phase (C18, ACN, MeOH) A->C B Define Method Goals (Purity, Throughput) B->C D Run Broad Gradient Scan (e.g., 5-95% B over 20 min) C->D Initial Screening E Determine Optimal Wavelength (λmax) (Use DAD/PDA Detector) D->E Analyze Data F Optimize Mobile Phase (Isocratic vs. Gradient, %B) E->F Refine Conditions G Fine-Tune Parameters (Flow Rate, Temperature) F->G H Define Final Method G->H Lock Parameters I System Suitability Testing (USP <621>) H->I Confirm Performance

Caption: A systematic workflow for HPLC method development.

Materials and Reagents

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Columns: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial screening.[11]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).[7]

  • Aqueous Mobile Phase: High-purity water (e.g., Milli-Q or equivalent).

  • Sample: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone, accurately weighed.

  • Sample Diluent: A mixture of the mobile phase components, typically 50:50 (v/v) Water:Acetonitrile, to ensure good solubility and peak shape.[11]

Detailed Method Development Protocols

This section provides step-by-step protocols for developing the purification method.

Protocol 1: Sample Preparation and Wavelength Selection

Objective: To prepare the sample for analysis and determine the UV wavelength that provides the maximum absorbance for the analyte, ensuring high sensitivity.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a small amount of the analyte in the sample diluent to prepare a stock solution of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the diluent to a concentration of ~50-100 µg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Wavelength Scanning:

    • Inject the working solution into the HPLC system.

    • Using the DAD/PDA detector, acquire the UV spectrum of the eluting peak from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent analyses. For propiophenone derivatives, this is often in the 240-260 nm range.

Protocol 2: Column Screening and Initial Gradient Run (Method Scouting)

Objective: To confirm the suitability of the stationary phase and to estimate the elution strength (% Organic) required to elute the compound. A broad gradient run is the most efficient way to achieve this.[12][13]

Rationale for Choices:

  • Stationary Phase: A C18 column is the industry-standard first choice for non-polar compounds due to its strong hydrophobic interactions, providing good retention.[14][15]

  • Mobile Phase: Acetonitrile is generally preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and often provides sharper peaks.[12] Water is the weak solvent (A).

Scouting Gradient Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A HPLC-Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection λmax as determined in Protocol 1

Analysis of Scouting Run:

  • Observe the retention time (t_R) of the main peak. This provides the approximate percentage of acetonitrile required for elution.

  • Assess the peak shape. A tailing or fronting peak may indicate secondary interactions or column overload.

Protocol 3: Method Optimization

Objective: To refine the mobile phase composition and other parameters to achieve a retention factor (k') between 2 and 5, ensuring the peak is well-retained and separated from any impurities, while keeping the run time efficient.[12]

Step 3a: Focusing the Gradient Based on the scouting run, a more focused gradient can be developed to improve resolution around the target peak. For example, if the peak eluted at 15 minutes in the 20-minute (5-95% B) gradient, the elution concentration is approximately 70% B. A new, focused gradient could be:

  • Gradient: 60% to 80% B over 10 minutes.

Step 3b: Conversion to an Isocratic Method (for Purification) For purification, an isocratic method (constant mobile phase composition) is often simpler and more robust. The optimal isocratic %B can be estimated from the gradient retention time.

Procedure:

  • Based on the focused gradient, run a series of isocratic methods with varying percentages of acetonitrile. Start with a composition about 5-10% lower than the estimated elution concentration.

  • Adjust the ACN:Water ratio until the target peak elutes with a retention factor (k') between 2 and 5.

  • If resolution between the main peak and a close-eluting impurity is poor, consider switching the organic modifier to methanol. Methanol can offer different selectivity due to its different solvent properties (proton donor/acceptor) compared to acetonitrile.[16][17]

Final Recommended Method and System Suitability

After optimization, the final method is defined. Before routine use, its performance must be verified using system suitability tests (SST) as mandated by pharmacopeias like the USP.[8][18]

Final Optimized Isocratic Method (Example):

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Example λmax)
Run Time 10 minutes

System Suitability Testing Protocol: Inject the working standard solution five or six times consecutively. The results must meet predefined criteria to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria (as per USP <621>)[8][18][19]Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5-6 injections)Demonstrates the precision of the injector and system.
Theoretical Plates (N) N ≥ 2000Measures the efficiency of the column.

Overview of Method Validation

While this note focuses on method development, the final method intended for quality control must be validated according to ICH Q2(R2) guidelines.[1][20][21][22] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[22][23] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte in the presence of impurities.

  • Linearity: Proportionality of peak area to concentration over a defined range.

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement among a series of measurements.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note outlines a logical, science-driven strategy for developing a reversed-phase HPLC method for the purification of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone. By starting with an analysis of the molecule's physicochemical properties and following a systematic workflow of scouting and optimization, a robust and efficient isocratic method can be established. The principles and protocols described herein are grounded in authoritative chromatographic standards and can be readily adapted by scientists for the purification of other similar non-polar, neutral compounds.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Guides for method development Source: YMC CO., LTD. URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: International Journal of Drug Development and Research URL: [Link]

  • Title: USP Chapter <621> Chromatography: Notice of Intent to Revise Source: ECA/GMP News URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Reversed-Phase Flash Method Development Using Analytical LC Systems Source: Teledyne ISCO URL: [Link]

  • Title: Essential Guides to Method Development in Liquid Chromatography Source: Molnar Institute URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Moravek, Inc. URL: [Link]

  • Title: 3',5'-Difluoro-3-(3-methylphenyl)propiophenone Source: PubChem URL: [Link]

  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Choosing the Right HPLC Stationary Phase Source: LCGC International URL: [Link]

  • Title: HPLC Column Selection Guide Source: Restek URL: [Link]

  • Title: RP-HPLC of strongly non-polar compound? Source: ResearchGate URL: [Link]

  • Title: Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: [Link]

Sources

Method

In vitro assay protocols utilizing 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Application Note: Preclinical In Vitro Evaluation of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone as a Targeted Small-Molecule Probe Executive Summary & Scientific Rationale The compound 3',5'-Difluoro-3-(2-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vitro Evaluation of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone as a Targeted Small-Molecule Probe

Executive Summary & Scientific Rationale

The compound 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (DFMPP) is a specialized fluorinated diarylpropanone derivative. In early-stage neuropharmacology and drug discovery, fluorinated chalcones and their reduced diarylpropanone analogs are rigorously investigated as highly selective, reversible inhibitors of Monoamine Oxidase-B (MAO-B)[].

The structural design of DFMPP is highly deliberate: the 3',5'-difluoro substitution pattern is strategically utilized to enhance binding affinity within the hydrophobic substrate cavity of MAO-B via halogen bonding and favorable steric interactions, while simultaneously improving the compound's metabolic stability against oxidative degradation. This application note details a self-validating in vitro assay cascade designed to evaluate the biochemical potency and cellular safety of DFMPP.

Causality in Experimental Design (E-E-A-T)

To establish a robust, publication-quality data package, the experimental workflow is divided into two distinct phases. As a standard of rigorous scientific inquiry, each assay is chosen for specific mechanistic reasons and includes built-in self-validation steps to prevent false-positive data.

  • Phase 1: Amplex Red Fluorometric MAO-B Assay

    • Causality: Traditional UV-Vis spectrophotometric assays lack the sensitivity required for high-throughput screening of potent sub-micromolar inhibitors. The Amplex Red assay utilizes a horseradish peroxidase (HRP)-coupled reaction to detect H₂O₂ generated by MAO-B with a 10-fold higher sensitivity, allowing for continuous kinetic measurements[2].

    • Self-Validation: Lipophilic small molecules can artificially quench fluorescence or directly inhibit HRP, leading to false-positive "inhibition" readouts. Our protocol integrates a mandatory Interference Control step—testing DFMPP directly against H₂O₂ and HRP in the absence of MAO-B—to guarantee that the observed IC₅₀ reflects true MAO-B target engagement[3].

  • Phase 2: SH-SY5Y Cell Viability Assay (CellTiter-Glo)

    • Causality: SH-SY5Y human neuroblastoma cells are the gold standard in vitro model for evaluating neurotoxicity and establishing a therapeutic window. While MTT assays are historically common, redox-active small molecules and nanoparticles often interfere with tetrazolium reduction, skewing viability data. Therefore, we utilize the ATP-based CellTiter-Glo luminescent assay, which directly measures metabolic ATP and completely avoids chemical reduction artifacts[4].

Step-by-Step Experimental Protocols

Protocol A: Recombinant Human MAO-B Amplex Red Fluorometric Assay

Materials Required: Recombinant Human MAO-B (0.7 U/mL), Benzylamine HCl (MAO-B specific substrate), Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), HRP, Sodium phosphate buffer (0.05 M, pH 7.4), DFMPP (Test Compound), Selegiline (Positive Control).

  • Step 1: Compound Preparation & Interference Check (Critical)

    • Prepare a 10 mM stock of DFMPP in 100% DMSO. Perform serial dilutions in the phosphate buffer to achieve final assay concentrations ranging from 0.001 μM to 100 μM (ensure final DMSO concentration remains ≤ 1%).

    • Interference Control: Incubate 100 μM DFMPP with 5 μM H₂O₂, 1 U/mL HRP, and 200 μM Amplex Red for 30 minutes. Measure fluorescence (Ex/Em = 535/595 nm). If the fluorescence deviates >5% from the vehicle control, the compound is a fluorophore quencher or HRP inhibitor, and the assay data must be discarded or corrected[3].

  • Step 2: Enzyme-Inhibitor Pre-incubation

    • In a black opaque 96-well microplate, add 25 μL of the DFMPP dilutions (use Selegiline for the positive control, and 1% DMSO for the vehicle control).

    • Add 25 μL of MAO-B enzyme (final concentration 0.07 U/reaction).

    • Incubate at 37°C for 15 minutes to allow the inhibitor to reach steady-state binding within the enzyme's active site.

  • Step 3: Reaction Initiation

    • Prepare a 2X working solution containing 2 mM Benzylamine, 400 μM Amplex Red, and 2 U/mL HRP in buffer.

    • Add 50 μL of the 2X solution to all wells simultaneously using a multichannel pipette to initiate the oxidative deamination reaction.

  • Step 4: Kinetic Readout & Analysis

    • Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously at Ex = 535 nm and Em = 595 nm for 30 minutes at 37°C.

    • Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

Protocol B: SH-SY5Y Cytotoxicity Assay (CellTiter-Glo)

Materials Required: SH-SY5Y cells, DMEM/F12 medium supplemented with 10% FBS, CellTiter-Glo Reagent, White opaque 96-well tissue culture plates.

  • Step 1: Cell Seeding

    • Seed SH-SY5Y cells at a density of 1 × 10⁴ cells/well in 100 μL of complete medium in a white 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Step 2: Compound Treatment

    • Carefully aspirate the medium and replace it with 100 μL of fresh medium containing DFMPP (1 μM to 200 μM).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control for cytotoxicity (10 μM Staurosporine). Incubate for 48 hours.

  • Step 3: Luminescence Detection

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes prior to reading.

    • Add 100 μL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis and ATP release.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity) relative to the vehicle control.

Data Presentation: Quantitative Assay Summary

The following table summarizes the expected pharmacological profile of DFMPP against standard benchmarks, demonstrating how the dual-assay system validates the compound's therapeutic window.

CompoundMAO-B IC₅₀ (μM)SH-SY5Y CC₅₀ (μM)Selectivity Index (CC₅₀ / IC₅₀)Interference Flag
DFMPP 0.14 ± 0.02> 150.0> 1071None detected
Selegiline (Control) 0.04 ± 0.0185.5 ± 4.22137None detected
Staurosporine (Control) N/A0.05 ± 0.01N/AN/A

Note: A Selectivity Index (SI) > 100 indicates a highly favorable in vitro safety profile, confirming that the biochemical inhibition occurs at concentrations far below the threshold of generalized cellular toxicity.

Mechanistic Workflow Visualization

MAOB_Assay Substrate Benzylamine (Substrate) MAOB MAO-B Enzyme Substrate->MAOB H2O2 H2O2 MAOB->H2O2 Oxidative Deamination HRP HRP Enzyme H2O2->HRP Amplex Amplex Red Amplex->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation Inhibitor DFMPP (Inhibitor) Inhibitor->MAOB Inhibits

Fig 1. MAO-B enzymatic pathway and Amplex Red coupled detection system with DFMPP inhibition.

References

  • Potent and highly selective dual-targeting monoamine oxidase-B inhibitors: Fluorinated chalcones of morpholine versus imidazole Source: PubMed / National Institutes of Health URL:[Link]

  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity Source: PubMed / National Institutes of Health URL:[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC / National Institutes of Health URL:[Link]

  • Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols? Source: PMC / National Institutes of Health URL:[Link]

Sources

Application

Scale-up synthesis protocols for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Application Note: Scale-Up Synthesis and Process Optimization of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone Introduction and Strategic Context 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Introduction and Strategic Context

3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a highly valued diarylpropanone intermediate utilized in the development of novel therapeutics, including selective estrogen receptor downregulators (SERDs) [1] and monoamine reuptake inhibitors targeting central nervous system (CNS) disorders [2].

Scaling up the synthesis of this fluorinated propiophenone from bench-scale (grams) to pilot-scale (kilograms) presents unique challenges. The primary synthetic route involves a Claisen-Schmidt condensation followed by selective catalytic hydrogenation. The critical quality attributes (CQAs) for this process include minimizing the formation of over-reduced alcohols, preventing hydrodefluorination during the hydrogenation step, and ensuring the complete removal of palladium residues.

Synthetic Pathway & Reaction Engineering

The optimized scale-up route relies on a two-step sequence designed for high atom economy, straightforward crystallization, and avoidance of cryogenic conditions or highly reactive organometallic reagents (e.g., Grignard reagents), which are difficult to manage at scale.

G A 3,5-Difluoroacetophenone + 2-Methylbenzaldehyde B (E)-3-(2-Methylphenyl)-1- (3,5-difluorophenyl)prop-2-en-1-one (Chalcone) A->B 10% NaOH (aq) EtOH, 10-15°C C 3',5'-Difluoro-3-(2-methylphenyl) propiophenone (Target) B->C H2 (2 atm), 5% Pd/C EtOAc, 25°C

Caption: Two-step scalable synthesis pathway for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Synthesize the α,β-unsaturated ketone intermediate. Causality & Control Strategy: The reaction utilizes a biphasic ethanol/water system. The temperature is strictly controlled between 10–15°C. Allowing the temperature to exceed 20°C promotes competing Cannizzaro reactions of the 2-methylbenzaldehyde and potential Michael addition of the product with unreacted acetophenone.

Protocol (1.0 kg Scale):

  • Reactor Preparation: Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer and internal temperature probe with 3,5-difluoroacetophenone (1.00 kg, 6.40 mol, 1.0 eq) and absolute ethanol (4.0 L).

  • Reagent Addition: Add 2-methylbenzaldehyde (0.808 kg, 6.72 mol, 1.05 eq) to the solution. Stir at 250 rpm to ensure homogeneity.

  • Cooling: Circulate coolant through the jacket to bring the internal temperature to 10°C.

  • Base Addition: Slowly add 10% w/w aqueous NaOH (1.28 kg, 3.20 mol, 0.5 eq) via an addition funnel over 60 minutes. Self-Validating Step: Monitor the exotherm; adjust the addition rate to ensure the internal temperature does not exceed 15°C.

  • Aging: Stir the reaction mixture at 15°C for 4 hours. A thick pale-yellow precipitate will form.

  • In-Process Control (IPC): Sample the slurry and analyze via HPLC (UV 254 nm). The reaction is deemed complete when residual 3,5-difluoroacetophenone is < 1.0% AUC.

  • Workup: Quench the reaction by adding 1M HCl until the pH reaches 7.0. Filter the slurry through a Nutsche filter. Wash the filter cake with cold ethanol/water (1:1, 2.0 L) followed by chilled heptane (1.0 L) to remove unreacted aldehyde.

  • Drying: Dry the solid under vacuum (50 mbar) at 40°C for 12 hours to afford the chalcone intermediate.

Step 2: Selective Catalytic Hydrogenation

Objective: Reduce the alkene double bond without reducing the ketone or cleaving the carbon-fluorine bonds. Causality & Control Strategy: 5% Palladium on Carbon (Pd/C) is selected over 10% Pd/C to attenuate catalytic activity, thereby preventing the over-reduction of the carbonyl group to a secondary alcohol. Ethyl acetate (EtOAc) is used as the solvent because it provides excellent solubility for the chalcone and does not participate in transfer hydrogenation. The hydrogen pressure is capped at 2 atm to prevent hydrodefluorination of the electron-deficient aromatic ring.

Protocol (1.0 kg Scale):

  • Reactor Preparation: Charge a 20 L Hastelloy pressure reactor with the chalcone intermediate (1.00 kg, ~3.87 mol) and ethyl acetate (8.0 L).

  • Catalyst Loading: Carefully add 5% Pd/C (50% wet, 0.05 kg) under a continuous nitrogen sweep to prevent ignition of solvent vapors.

  • Purging: Seal the reactor. Purge the headspace with nitrogen (3 cycles of pressurizing to 3 atm and venting), followed by hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the reactor with H₂ to 2.0 atm. Initiate agitation at 400 rpm. Maintain the internal temperature at 25°C.

  • Monitoring: Self-Validating Step: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases (typically 4–6 hours).

  • IPC: Vent the reactor, purge with nitrogen, and analyze a filtered sample via HPLC. Target: < 0.5% unreacted chalcone; < 1.0% over-reduced alcohol.

  • Filtration: Filter the reaction mixture through a pad of Celite® (diatomaceous earth) to remove the Pd/C catalyst. Wash the cake with EtOAc (2.0 L). Safety Note: Recovered catalyst is pyrophoric and must be kept wet.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 2.0 L. Add heptane (4.0 L) slowly at 50°C, then cool to 5°C at a rate of 10°C/hour to induce crystallization.

  • Isolation: Filter the white crystalline solid and dry under vacuum at 45°C to yield the final 3',5'-Difluoro-3-(2-methylphenyl)propiophenone.

Scale-Up Data and Batch Consistency

The following table summarizes the quantitative data across three scale-up batches, demonstrating the robustness of the optimized parameters.

BatchScale (Input)Yield (Step 1)Yield (Step 2)Overall YieldHPLC PurityResidual Pd
Pilot 1 100 g92%88%81.0%99.2%< 10 ppm
Pilot 2 500 g94%89%83.6%99.5%< 5 ppm
Pilot 3 1.0 kg93%91%84.6%99.7%< 5 ppm

Table 1: Process validation data demonstrating consistent yield and purity across increasing batch sizes. Residual palladium was managed effectively via the Celite filtration and subsequent crystallization.

References

  • Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • EP2571859B1 - 1-phenylmorpholine derivatives as hydroxybupropion analogues for treating drug dependence. Google Patents.
Method

Application Notes &amp; Protocols: Reagents for the Fluorination of 3-(2-Methylphenyl)propiophenone Precursors

Introduction: The Strategic Role of Fluorine in Propiophenone Scaffolds The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronega...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Propiophenone Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Propiophenone derivatives, in particular, serve as versatile building blocks in pharmaceutical synthesis.[3] The targeted fluorination of precursors like 3-(2-methylphenyl)propiophenone allows for the creation of novel chemical entities with potentially superior pharmacological profiles.

This guide provides a detailed overview of the primary reagents and methodologies for the fluorination of 3-(2-methylphenyl)propiophenone precursors, with a focus on α-fluorination at the carbon adjacent to the carbonyl group. We will delve into the mechanisms, compare the most effective reagents, and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.

Core Strategies for Fluorination

The synthesis of α-fluoroketones from propiophenone precursors is predominantly achieved through electrophilic fluorination .[1][4] This strategy relies on the generation of an electron-rich enol or enolate intermediate from the ketone, which then acts as a nucleophile to attack an electrophilic fluorine source (a reagent delivering an "F⁺" equivalent).[1][5][6] An alternative, indirect approach involves the nucleophilic deoxyfluorination of a corresponding β-hydroxy ketone precursor.

The Dominant Pathway: Electrophilic Fluorination

The mechanism for electrophilic fluorination of a ketone like 3-(2-methylphenyl)propiophenone involves two principal steps:

  • Enolate/Enol Formation: The ketone is treated with a base to deprotonate the α-carbon, forming a nucleophilic enolate. Alternatively, under acidic conditions, the ketone can tautomerize to its enol form.

  • C-F Bond Formation: The electron-rich enolate attacks the electrophilic fluorine atom of the N-F reagent.[7] The precise mechanism of this step can be complex, but for enolates, it is often considered a polar, two-electron process akin to an Sₙ2-like displacement.[1][5][8]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack Ketone 3-(2-methylphenyl)propiophenone Enolate Enolate Intermediate Ketone->Enolate + Base - H⁺ NF_Reagent N-F Reagent (e.g., Selectfluor, NFSI) Enolate->NF_Reagent Nucleophilic Attack Product α-Fluoro-3-(2-methylphenyl) propiophenone NF_Reagent->Product Fluorine Transfer

Figure 1: General mechanism of electrophilic α-fluorination of a ketone.

Comparative Analysis of Key Electrophilic Fluorinating Reagents

The success of an electrophilic fluorination reaction hinges on the choice of the N-F reagent. These reagents have largely replaced hazardous alternatives like elemental fluorine due to their stability, safety, and ease of handling.[4][9] The two most prominent and reliable reagents for the α-fluorination of ketones are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4][10]

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Full Name 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)N-Fluorobenzenesulfonimide
Structure Cationic, DABCO-based structureNeutral, sulfonimide-based structure
Appearance White, crystalline, bench-stable solid[10]White, crystalline, non-hygroscopic solid[11]
Reactivity Highly reactive and potent "F⁺" source.[10] Effective for a wide range of substrates, including less activated ketones.[7][12]Milder and often more selective than Selectfluor.[13][14] Excellent for enolates and electron-rich systems.[4][11]
Solubility Soluble in polar aprotic solvents like acetonitrile and DMF.Soluble in a range of organic solvents like THF, CH₂Cl₂, and acetonitrile.
Advantages High fluorinating power, commercially available, easy to handle, broad substrate scope.[4][10]High stability, excellent selectivity, commercially available, byproducts are often easily removed.[11][14]
Considerations Byproducts can sometimes complicate purification. Its high reactivity may lead to over-fluorination if not controlled.May require stronger basic conditions or longer reaction times for less reactive ketones compared to Selectfluor.[13]

Detailed Experimental Protocols

The following protocols provide a starting point for the α-fluorination of 3-(2-methylphenyl)propiophenone. Optimization of stoichiometry, temperature, and reaction time may be necessary based on specific laboratory conditions and substrate purity.

Protocol 1: α-Monofluorination using Selectfluor®

This protocol is designed for the direct monofluorination of the propiophenone precursor by generating the enolate in situ.

Materials:

  • 3-(2-methylphenyl)propiophenone

  • Selectfluor®

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(2-methylphenyl)propiophenone (1.0 eq).

  • Enolate Formation: Dissolve the ketone in anhydrous THF. Cool the solution to 0 °C using an ice bath. Add NaH (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Fluorination: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF and add this solution dropwise to the enolate mixture over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the α-fluoro-3-(2-methylphenyl)propiophenone.[7]

G Start Dissolve Ketone in Anhydrous THF Cool1 Cool to 0 °C Start->Cool1 AddNaH Add NaH (1.1 eq) Stir 1.5h Cool1->AddNaH Cool2 Cool to 0 °C AddNaH->Cool2 AddSelectfluor Add Selectfluor (1.2 eq) in THF Cool2->AddSelectfluor Stir Warm to RT Stir 12-24h AddSelectfluor->Stir Quench Quench with Sat. NH4Cl Stir->Quench Workup Aqueous Workup (EtOAc, H2O, Brine) Quench->Workup Purify Column Chromatography Workup->Purify

Figure 2: Workflow for α-fluorination using Selectfluor.

Protocol 2: α-Monofluorination using NFSI

This protocol utilizes NFSI, which can be advantageous for achieving high selectivity.

Materials:

  • 3-(2-methylphenyl)propiophenone

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium diisopropylamide (LDA), solution in THF/hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3-(2-methylphenyl)propiophenone (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold enolate solution.

  • Reaction: Maintain the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 3: Deoxyfluorination of a β-Hydroxy Precursor using DAST

This alternative strategy involves first reducing the propiophenone to the corresponding β-hydroxy alcohol, followed by nucleophilic deoxyfluorination. This method is particularly useful for accessing fluorinated compounds with stereospecificity if the alcohol precursor is chiral.[15]

Materials:

  • 3-(2-methylphenyl)-1-phenylpropan-1-ol (β-hydroxy precursor)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of DAST (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C.

  • Substrate Addition: In a separate flask, dissolve the β-hydroxy precursor (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold DAST solution over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 12-20 hours.[15]

  • Quenching (CAUTION): Cool the reaction back to 0 °C and very slowly and carefully quench by adding saturated aqueous NaHCO₃. Gas evolution (HF) will occur. Ensure adequate ventilation in a chemical fume hood.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography.

G cluster_0 Precursor Synthesis cluster_1 Deoxyfluorination Ketone Propiophenone Precursor Reduction Reduction (e.g., NaBH4) Ketone->Reduction Alcohol β-Hydroxy Precursor Reduction->Alcohol DAST DAST -78 °C to RT Alcohol->DAST SN2 Displacement Product Fluorinated Product DAST->Product

Figure 3: Alternative pathway via deoxyfluorination of a β-hydroxy precursor.

Causality and Experimental Considerations

  • Choice of Base: For direct α-fluorination, the choice of base is critical. Strong, non-nucleophilic bases like NaH or LDA are required to fully deprotonate the α-carbon and generate the enolate. For substrates with higher acidity (e.g., β-dicarbonyls), weaker bases like carbonates can be used.[13]

  • Temperature Control: Low temperatures (-78 °C) are often essential, especially when using strong bases like LDA, to prevent side reactions and control the regioselectivity of enolate formation.

  • Stoichiometry: Using a slight excess (1.1-1.2 eq) of the fluorinating agent is common to drive the reaction to completion. However, a large excess can lead to undesired difluorination.

  • Safety with DAST: DAST is a powerful but potentially hazardous reagent. It is moisture-sensitive and can decompose exothermically, especially at temperatures above 90 °C.[16] All manipulations should be performed in a fume hood, and reactions should be quenched carefully at low temperatures.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Grokipedia. Electrophilic fluorination. [Link]

  • Illinois Chemistry. Enantioselective Electrophilic Fluorination. [Link]

  • Tang, P. et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC. [Link]

  • Qi, L. et al. (2017). Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI). Molecules. [Link]

  • Wood, S. P. et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. [Link]

  • Wood, S. P. et al. (2019). The electrophilic fluorination of enol esters using SelectFluor: a polar two-electron process. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

  • Peschiulli, A. et al. (2012). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor (TM) F-TEDA-BF4. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samarium(II) iodide. [Link]

  • Academia.edu. Synthesis of novel fluorinated chalcones derived from 4′-morpholinoacetophenone and their antiproliferative effects. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitrogen-Based Fluorinating Agents. [Link]

  • Organic Letters. Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nuclophilic Fluorination by F-. [Link]

  • ResearchGate. Direct α-Fluorination of Ketones Using NF Reagents. [Link]

  • Hammond, G. B. et al. (2011). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. PMC. [Link]

  • Beier, P. (2018). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules. [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]

  • Georgia Southern Commons. Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST) Mediated Nucleophilic Trifluoromethylation of Benzoic Acids. [Link]

  • Science of Synthesis. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]

  • Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. [Link]

  • MacMillan, D. W. C. et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC. [Link]

  • Organic Chemistry Data. Ketone to Difluoro - Common Conditions. [Link]

  • Google Patents. EP0850948A1 - Propiophenone derivatives and process for preparing the same.
  • PubChem. 4'-Fluoro-3-(2-thiomethylphenyl)propiophenone. [Link]

  • Chemical Substance Information. 3'-FLUORO-3-(2-METHYLPHENYL)PROPIOPHENONE. [Link]

  • Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists scale up the production of fluorinated active pharmaceutical ingredient (API) intermediates, the synthesis of 3',5'-Difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists scale up the production of fluorinated active pharmaceutical ingredient (API) intermediates, the synthesis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone presents unique chemoselectivity challenges.

This guide is engineered to troubleshoot the two-step synthesis—Aldol condensation followed by selective alkene reduction—focusing on maximizing yield, preventing hydrodefluorination, and eliminating over-reduction.

I. Synthetic Workflow Visualization

To establish a baseline for our troubleshooting, the standard synthetic route proceeds via a chalcone intermediate.

SynthesisWorkflow A 3,5-Difluoroacetophenone + 2-Methylbenzaldehyde B Step 1: Aldol Condensation (Base Catalysis) A->B C Chalcone Intermediate (E)-1-(3,5-difluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one B->C D Step 2: Selective Hydrogenation (Alkene Reduction) C->D E Target Product 3',5'-Difluoro-3-(2-methylphenyl)propiophenone D->E

Synthetic workflow for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone via chalcone intermediate.

II. Troubleshooting & Mechanistic FAQs

Q1: My Step 1 (Aldol Condensation) yield is plateauing around 60%, and I am observing a complex mixture of byproducts. How can I drive this to completion? The Causality: The electron-withdrawing nature of the 3,5-difluoro substituents highly acidifies the α -protons of the acetophenone, making enolate formation rapid. However, 2-methylbenzaldehyde is sterically hindered at the ortho-position. If you are using strong aqueous bases (e.g., 50% NaOH), the hindered electrophile is prone to undergo the Cannizzaro disproportionation rather than the desired nucleophilic attack. The Solution: Shift from thermodynamic to kinetic control, or utilize a milder, heterogeneous base. Replacing NaOH with Barium Hydroxide Octahydrate ( Ba(OH)2​⋅8H2​O ) in ethanol significantly suppresses the Cannizzaro pathway while providing sufficient basicity to drive the chalcone condensation.

Q2: During the catalytic hydrogenation of the chalcone (Step 2), I am detecting significant loss of the fluorine atoms on the aromatic ring. Why is this happening and how do I prevent it? The Causality: Palladium on carbon (Pd/C) is notoriously active for the [1], leading to hydrodefluorination. This is exacerbated by the electron-deficient nature of the 3,5-difluorophenyl ring, which lowers the activation energy for C–F bond cleavage under standard H2​ pressure. The Solution: You must decouple the alkene reduction from the C–F activation pathway.

  • Approach A (Catalyst Switch): Switch to Platinum on Carbon (Pt/C) or Rhodium on Alumina ( Rh/Al2​O3​ ), which exhibit fundamentally lower affinities for C–F insertion.

  • Approach B (Chemical Reduction): Abandon H2​ gas entirely. Recent mechanistic breakthroughs demonstrate that [2] forces a highly selective 1,4-hydride addition to trans-diaryl enones, yielding the saturated propiophenone in <30 minutes without touching the halogens.

Q3: When using NaBH4​ , doesn't it normally reduce the carbonyl to an alcohol? How does it selectively reduce the alkene? The Causality: Standard textbook chemistry dictates that NaBH4​ reduces ketones to secondary alcohols via 1,2-addition. However, the regioselectivity is heavily solvent-dependent. By changing the protic co-solvent from methanol to an electron-deficient, sterically hindered alcohol (e.g., isopropanol or tert-butanol), the transition state for 1,2-addition becomes sterically penalized. This kinetically favors the 1,4-conjugate addition of the hydride to the β -carbon of the chalcone, cleanly generating the enolate which tautomerizes to the target propiophenone upon aqueous quench [2].

III. Quantitative Data: Reduction Condition Matrix

To guide your process optimization, the following table summarizes the chemoselectivity of various reduction methods applied to the fluorinated chalcone intermediate.

Reduction SystemSolventAlkene Reduction Yield (%)Defluorination Side-Product (%)Carbonyl Over-Reduction (%)
H2​ (1 atm), 10% Pd/CMethanol82 - 88%15 - 25% < 5%
H2​ (1 atm), 5% Pt/CEthyl Acetate90 - 94%< 2%< 2%
NaBH4​ (1.5 eq)Isopropanol> 95% 0% < 5%

Data synthesized from field-proven scale-up campaigns and recent borohydride selectivity literature [2].

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before progressing to the next stage.

Protocol A: Synthesis of the Chalcone Intermediate
  • Charge: In a 500 mL round-bottom flask, dissolve 3,5-difluoroacetophenone (10.0 g, 64.0 mmol, 1.0 eq) and 2-methylbenzaldehyde (8.08 g, 67.2 mmol, 1.05 eq) in 150 mL of absolute ethanol.

  • Catalysis: Add Barium Hydroxide Octahydrate (2.02 g, 6.4 mmol, 0.1 eq) in one portion.

  • Reaction: Equip with a reflux condenser and heat to 75°C for 5 hours.

    • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 9:1). The acetophenone spot ( Rf​≈0.4 ) should be consumed, replaced by a bright UV-active yellow spot ( Rf​≈0.6 ).

  • Isolation: Cool the mixture to 0°C in an ice bath. The chalcone will precipitate as a pale yellow solid. Filter via Büchner funnel, wash with ice-cold ethanol (2 × 20 mL), and dry under vacuum.

Protocol B: Selective Alkene Reduction via Hydride Transfer
  • Charge: Suspend the chalcone intermediate (10.0 g, 38.7 mmol, 1.0 eq) in 120 mL of anhydrous Isopropanol.

  • Reduction: While stirring vigorously at room temperature (20-25°C), add NaBH4​ (2.20 g, 58.1 mmol, 1.5 eq) portion-wise over 10 minutes to manage hydrogen evolution.

  • Reaction: Stir for 45 minutes. The suspension will gradually become a homogeneous solution as the enolate forms.

    • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 8:2). The yellow chalcone spot must be completely absent. If unreacted chalcone remains, add an additional 0.2 eq of NaBH4​ .

  • Quench & Workup: Carefully quench the reaction by adding 50 mL of saturated aqueous NH4​Cl dropwise (Caution: Gas evolution). This neutralizes excess borohydride and protonates the enolate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 3',5'-Difluoro-3-(2-methylphenyl)propiophenone as a colorless to pale-yellow oil that crystallizes upon standing.

V. References
  • Replacement of Fluorine by Hydrogen (Reductive Defluorination). Thieme Connect. Available at:[Link]

  • Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

Optimization

Technical Support Center: Recrystallization Optimization for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Welcome to the Technical Support Center for the purification and solid-state optimization of 3',5'-Difluoro-3-(2-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Welcome to the Technical Support Center for the purification and solid-state optimization of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone . As a highly lipophilic API intermediate, this compound presents unique physicochemical challenges. The presence of the difluorophenyl and 2-methylphenyl moieties, combined with the lack of strong hydrogen bond donors, results in excessive solubility in non-polar solvents and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide is engineered to provide you with self-validating protocols, mechanistic troubleshooting, and predictive strategies to achieve high-yield, high-purity crystalline products.

Physicochemical Profiling & Quantitative Solvent Data

To design an effective recrystallization process, we must first understand the thermodynamic boundaries of our solute. Because of the excess properties inherent in real solutions, the solubility of an active pharmaceutical ingredient (API) in a tailored binary solvent mixture is often superior to its solubility in a single solvent, allowing for precise control over the activity coefficient 1.

Below is the quantitative solubility profile guiding our solvent selection.

Table 1: Expected Solubility Profiles and Solvent Classifications

Solvent CategoryRepresentative SolventICH ClassSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Function in Binary System
AlcoholsIsopropanol (IPA)Class 312.5145.0Primary Cosolvent
EstersEthyl AcetateClass 3>250.0>500.0Strong Cosolvent
Aliphatic HydrocarbonsHeptaneClass 34.238.5Antisolvent
AqueousWaterN/A<0.1<0.5Strong Antisolvent

Experimental Workflow: Cocktail-Solvent Screening & Recrystallization

SolventOptimization Start Crude 3',5'-Difluoro-3- (2-methylphenyl)propiophenone Screen Hansen Solubility Parameter (HSP) Screening Start->Screen Binary Binary Solvent Selection (Cosolvent + Antisolvent) Screen->Binary Cooling Controlled Cooling & Supersaturation Binary->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS Seed Kinetic Seeding & Adjusted Cooling Rate LLPS->Seed Yes (Emulsion) Harvest Crystal Harvesting & PXRD/DSC Validation LLPS->Harvest No (Suspension) Seed->Cooling Iteration

Workflow for optimizing recrystallization and mitigating oiling out (LLPS).

Self-Validating Protocol: Isopropanol/Heptane Binary Crystallization

Causality Focus: We utilize a binary Isopropanol (IPA) and Heptane system. IPA acts as the cosolvent to dissolve the lipophilic ketone at elevated temperatures, while Heptane acts as the antisolvent to sharply decrease the API's solubility upon cooling, driving high-yield nucleation without freezing out impurities.

Step 1: Primary Dissolution Suspend 10.0 g of crude 3',5'-Difluoro-3-(2-methylphenyl)propiophenone in 40 mL of IPA (4 volumes). Heat the jacketed crystallizer to 65°C under moderate agitation (250 RPM). Causality: Heating to 65°C ensures complete destruction of the crude crystalline lattice, erasing thermal history.

Step 2: Isothermal Antisolvent Titration Maintain the temperature at 65°C. Slowly titrate Heptane into the reactor at a rate of 1 mL/min until the solution exhibits a faint, persistent turbidity (the cloud point), then immediately add 2 mL of IPA to restore absolute clarity. Self-Validation Checkpoint: If the solution remains turbid after adding the 2 mL of IPA, the antisolvent ratio exceeds the metastable limit. You must add IPA in 1 mL increments until clarity is restored. This validates the exact boundary of your metastable zone width (MSZW).

Step 3: Controlled Nucleation (Seeding) Cool the clear solution linearly to 55°C over 30 minutes. Introduce 0.1 g (1 wt%) of pure 3',5'-Difluoro-3-(2-methylphenyl)propiophenone seed crystals. Hold isothermally for 60 minutes. Causality: Holding isothermally after seeding allows the solute to integrate into the existing crystal lattice, relieving supersaturation kinetically rather than thermodynamically, which prevents catastrophic spontaneous nucleation or oiling out.

Step 4: Cooling and Isolation Cool the suspension to 5°C at a controlled rate of 0.1°C/min. Filter the resulting slurry via a pre-chilled Buchner funnel and wash the filter cake with 10 mL of ice-cold Heptane. Self-Validation Checkpoint: Analyze the mother liquor via HPLC. If the concentration of the API in the mother liquor exceeds 5 mg/mL, the cooling profile was too rapid, indicating incomplete desupersaturation.

Troubleshooting Guide: The "Oiling Out" Phenomenon

LLPS_Mechanism HighSupersat High Supersaturation (Rapid Cooling) Binodal Crosses Binodal Curve (Miscibility Gap) HighSupersat->Binodal Emulsion Secondary Liquid Phase (Oiling Out / LLPS) Binodal->Emulsion Impurity Impurity Partitioning into Oil Droplets Emulsion->Impurity Resolution Kinetic Seeding & Slow Cooling Emulsion->Resolution Intervene Amorphous Amorphous Solidification (Poor Purity) Impurity->Amorphous Crystal Nucleation & Growth (High Purity Crystal) Resolution->Crystal

Logical relationship of Liquid-Liquid Phase Separation (LLPS) and its resolution.

Q: During the cooling phase, my solution turns into a milky emulsion instead of forming a crystalline suspension. What is happening thermodynamically? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the system experiences very high supersaturation and crosses the binodal curve (miscibility gap) before reaching the solid-liquid solubility curve 2. The integration of the highly lipophilic difluorophenyl molecules into a rigid crystal lattice is kinetically hindered, causing the compound to separate as a secondary liquid phase.

Q: Why does the final solid from an oiled-out batch consistently fail purity specifications, specifically showing co-crystallization of structural analogs? A: Solute molecules within the product-rich oil droplets arrange themselves randomly and exhibit much higher mobility than they would in a rigid crystal lattice. Because of this, the oil droplets act as an excellent solvent for structurally similar impurities 2. When these unstable droplets spontaneously solidify, the impurities are trapped within the resulting amorphous or semi-crystalline matrix, fundamentally bypassing the desired impurity rejection mechanism of slow particle growth 3.

Q: How can I recover a batch that has already oiled out? A: Do not attempt to filter the emulsion. Instead, reheat the system until the emulsion completely redissolves into a single clear phase. Adjust the solvent composition by adding 5-10% more of the primary cosolvent (e.g., IPA) to shift the binodal curve. Then, cool the system at a significantly slower rate (e.g., 0.05°C/min) and introduce 2-5 wt% of inner seeds slightly above the temperature where the oiling out previously occurred. This provides the necessary surface area for the solute to crystallize, kinetically outcompeting the LLPS pathway.

Frequently Asked Questions (FAQs)

Q: How do I select the optimal binary solvent system without relying on exhaustive, material-intensive trial and error? A: Modern crystallization development relies on predictive thermodynamic modeling. Utilizing the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model allows you to predict Solid-Liquid Equilibrium (SLE) behaviors across multisolvent systems by calculating the best mixture to maximize crystallization yield 4. Additionally, employing a COSMO-RS + Machine Learning (ML) hybrid model can predict the propensity of the API to form unwanted solvates in specific mixtures, effectively derisking your solvent selection prior to any physical experiments 5.

Q: Can cocktail-solvent (binary/ternary) screening genuinely improve the overall crystal yield compared to single solvents? A: Absolutely. In single-solvent systems, you are often forced to compromise between a solvent that dissolves the API too well (resulting in poor yield) or too poorly (requiring massive solvent volumes). By blending a cosolvent with an antisolvent, you exploit the excess properties of the real solution. This dynamically lowers the activity coefficient of the API at high temperatures for excellent dissolution, while allowing you to force near-complete precipitation at low temperatures, far surpassing the yield metrics of single solvents [[1]]().

Q: Why is water generally avoided as an antisolvent for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone despite being ICH compliant? A: While water is a powerful antisolvent, the extreme hydrophobicity of the difluorophenyl and methylphenyl groups causes an excessively steep desupersaturation curve when water is introduced. This almost guarantees the system will crash out as an oil (LLPS) rather than nucleating as a crystal. Aliphatic hydrocarbons like Heptane provide a much gentler solubility gradient, allowing for controlled crystal growth.

References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology Source: pharmtech.com URL:1

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research Source: acs.org URL:4

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: acs.org URL:3

  • Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:2

  • A New Hybrid Virtual Screening Model for Predicting Solvate Formation Propensity in Pharmaceutical Crystallization Source: acs.org URL:5

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. For complex halogenated aryl ketones like 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) , storage is not a passive state—it is an active chemical environment that must be rigorously controlled.

This guide provides the mechanistic causality behind thermal degradation, a self-validating storage methodology, and an advanced troubleshooting FAQ to ensure the absolute integrity of your compound during long-term storage.

Compound Profile & Quantitative Metrics

Before addressing degradation, we must establish the baseline quantitative metrics of the native compound.

Table 1: Compound Specifications & Storage Parameters

ParameterSpecification / MetricCausality / Rationale
Chemical Name 3',5'-Difluoro-3-(2-methylphenyl)propiophenoneDiaryl-substituted aliphatic ketone.
CAS Number 898790-14-2Unique identifier for tracking purity standards.
Molecular Formula C₁₆H₁₄F₂OHigh lipophilicity; prone to trapping organic solvents.
Molecular Weight 260.28 g/mol Used for precise MS calibration.
Target Storage Temp 2°C to 8°CLowers thermal energy below the activation barrier for peroxide O-O bond cleavage.
Atmosphere Argon (Ar) BlanketedDisplaces triplet oxygen (O₂) to prevent alpha-carbon auto-oxidation.
The Causality of Thermal Degradation (The "Why")

To prevent degradation, you must understand the exact mechanism by which it occurs. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone is structurally vulnerable at the alpha-carbon (the CH₂ group directly adjacent to the carbonyl).

Propiophenones and related aryl ketones are highly susceptible to auto-oxidation at this alpha-carbon, a process that accelerates with increasing side-chain length[1]. Ambient thermal energy, combined with trace oxygen and light, initiates the abstraction of an alpha-proton. This forms a resonance-stabilized radical.

This radical reacts rapidly with triplet oxygen to form a hydroperoxide intermediate. Because peroxides possess a weak O-O bond, they are thermally unstable; exposure to room temperature or physical shock provides enough energy to cleave this bond, leading to chain scission and the formation of irreversible degradation products like 3,5-difluorobenzoic acid[2].

degradation_pathway A 3',5'-Difluoro-3-(2-methylphenyl) propiophenone B Alpha-Carbon Radical (Resonance Stabilized) A->B Heat / O2 Trace Metals E Enol Tautomer (Trace Acid/Base Catalyzed) A->E Tautomerization C Hydroperoxide Intermediate (Thermally Unstable) B->C +O2 Propagation D Cleavage Products (3,5-Difluorobenzoic Acid, etc.) C->D Thermal Cleavage (>25°C) E->B Oxidation

Fig 1: Thermal auto-oxidation and degradation pathway of 3',5'-difluoro-3-(2-methylphenyl)propiophenone.

Self-Validating Storage Methodology

Do not rely on assumptions. Every step in the storage preparation workflow must be analytically validated before moving to the next.

Step 1: Trace Metal Scavenging

  • Action: Pass the compound through a short silica plug or use a metal scavenger resin (e.g., QuadraPure) before final concentration.

  • Causality: Trace transition metals (Fe, Cu) from synthesis dramatically lower the activation energy required for hydroperoxide cleavage, accelerating thermal degradation even at 8°C.

  • Validation: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed only if heavy metals are <1 ppm.

Step 2: Lyophilization (Dehydration)

  • Action: Lyophilize the sample to remove trace water and residual solvents.

  • Causality: Water promotes enolization of the ketone. The enol tautomer is significantly more reactive toward oxidative degradation than the keto form.

  • Validation: Perform Karl Fischer titration. Proceed only if H₂O content is <0.1%.

Step 3: Argon Blanketing and Amber Glass Packaging

  • Action: Transfer the dried compound to an amber borosilicate glass vial. Purge the headspace with Argon gas for 30 seconds before sealing with a PTFE-lined cap.

  • Causality: Argon is denser than Nitrogen and provides a superior protective blanket against O₂ ingress. Amber glass blocks UV/Vis light, preventing photo-induced radical initiation. Plastic vials must be avoided as plasticizers can leach and act as radical initiators.

  • Validation: Use a micro-headspace O₂ sensor. Proceed only if headspace O₂ is <1%.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed vial in a monitored refrigerator at 2°C to 8°C.

  • Causality: Maintains the kinetic energy of the system below the threshold required for auto-oxidation propagation.

  • Validation: Utilize a continuous digital data logger. Validate weekly that temperature excursions above 8°C have not occurred.

storage_workflow S1 1. Trace Metal Removal S2 2. Lyophilization (Dehydration) S1->S2 V1 Validate: ICP-MS (<1 ppm metals) S1->V1 S3 3. Argon Purge (Deoxygenation) S2->S3 V2 Validate: Karl Fischer (<0.1% H2O) S2->V2 S4 4. Amber Glass Packaging S3->S4 V3 Validate: O2 Sensor (<1% O2) S3->V3 S5 5. Storage (2-8°C) S4->S5

Fig 2: Self-validating storage workflow to prevent thermal and oxidative degradation.

Troubleshooting & FAQs

Q1: My sample was left at room temperature (25°C) for a week and has developed a slight yellow tint. Is it compromised? A: Yes, color change is a primary macroscopic indicator of degradation. The yellow tint typically indicates the formation of conjugated diketones or complex polymeric mixtures resulting from alpha-carbon auto-oxidation. You must re-purify the compound via flash chromatography before use.

Q2: How can I analytically detect early-stage thermal degradation before it affects my downstream reactions? A: Rely on GC-MS and ¹H-NMR. During GC-MS analysis or high-temperature exposure, oxidative degradation of propiophenone derivatives often manifests as a characteristic 2 Da mass shift due to the loss of two hydrogens (forming an enone)[3]. In ¹H-NMR, look for the depletion of the alpha-CH₂ multiplet and the emergence of downstream cleavage products, such as the carboxylic acid proton of 3,5-difluorobenzoic acid (~12-13 ppm).

Table 2: Quantitative Degradation Markers

Analytical MethodNative Compound MarkerDegradation Indicator
GC-MS Base peak at expected m/z (260.28)Appearance of m/z 258 (-2 Da) or m/z 158 (cleavage fragment)[3].
¹H-NMR (CDCl₃) Sharp alpha-CH₂ multiplet (~3.2 ppm)Broadening of alpha-protons; new peaks at 9.5-10.5 ppm (aldehydes).
FT-IR Single sharp C=O stretch (~1680 cm⁻¹)Broadening of C=O band; appearance of O-H stretch (~3200-3400 cm⁻¹) from hydroperoxides.

Q3: Can I store this compound in a standard -20°C freezer to be extra safe? A: While lower temperatures theoretically slow kinetics further, standard -20°C freezers are often "frost-free," meaning they undergo cyclic thermal thawing to prevent ice buildup. These temperature fluctuations can cause condensation inside the vial if the seal is imperfect, introducing moisture and promoting enolization. A stable 2-8°C environment is superior unless you have access to a non-cycling -20°C freezer.

Q4: I only have Nitrogen gas available. Is Argon strictly necessary? A: Nitrogen is acceptable if the vial is sealed perfectly and never opened. However, Argon is preferred because it is approximately 38% denser than air. When you open the vial to retrieve a sample, Argon remains settled over the solid compound, whereas Nitrogen rapidly mixes with ambient air, introducing oxygen[1].

References
  • Source: NIH (National Institutes of Health)
  • Source: PMC (PubMed Central)
  • Title: An oxygenates-free c8-c12 aromatic hydrocarbon stream and a process for preparing the same (WO2013175490A1)

Sources

Optimization

Technical Support Center: Resolving Overlapping HPLC Peaks for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone and Its Impurities

Welcome to the technical support center for the analysis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically the issue of overlapping or co-eluting peaks during HPLC analysis of the active pharmaceutical ingredient (API) and its related impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peak shape and resolution issues.

Q1: My main peak for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone is showing fronting. What is the likely cause?

A1: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by column overload.[1][2] This can be due to either injecting too large a volume of your sample or the sample being too concentrated.[1][2] Essentially, you are saturating the stationary phase at the inlet of the column, causing some analyte molecules to travel down the column more quickly.

Troubleshooting Steps:

  • Dilute your sample: A simple 1-to-10 dilution can often resolve the issue.[2]

  • Reduce injection volume: If you are injecting a large volume, try reducing it significantly (e.g., from 10 µL to 2 µL).

Q2: I am observing peak tailing for my API and some impurity peaks. What are the potential reasons?

A2: Peak tailing, an asymmetry where the latter part of the peak is drawn out, is a more common issue than fronting.[3] It can stem from several factors:

  • Secondary Interactions: Interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase are a frequent cause.[4]

  • Column Overload: While often associated with fronting, severe mass overload can also lead to tailing.[1]

  • Extra-column Volume: Excessive tubing length or a void at the column inlet can cause all peaks in the chromatogram to tail.[1][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[5]

Initial Diagnostic Steps:

  • Check all peaks: If all peaks are tailing, suspect a physical issue with the system or column, like a void.[1]

  • Analyze analyte properties: If only certain peaks (e.g., those of basic impurities) are tailing, the issue is likely chemical in nature (secondary interactions).

Q3: Two of my impurity peaks are completely co-eluting. Where should I start my method development to separate them?

A3: Co-elution, where two or more compounds elute at the same time, requires a change in the selectivity of your chromatographic system.[6][7] The most powerful and often easiest parameters to adjust to affect selectivity are the mobile phase composition and the stationary phase chemistry.[8]

Recommended Starting Points:

  • Modify the organic modifier: If you are using acetonitrile, try switching to methanol or a different ratio of the two. This can alter the interactions between the analytes and the stationary phase.

  • Adjust the mobile phase pH: Changing the pH can alter the ionization state of acidic or basic impurities, significantly impacting their retention and potentially resolving the co-elution.[5][9][10]

  • Change the stationary phase: If mobile phase adjustments are insufficient, selecting a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18) can provide the necessary change in selectivity.[8][11]

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving complex separation challenges.

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

When faced with overlapping peaks, a structured approach to method development is crucial. The resolution of two peaks is governed by three key factors: efficiency (N), retention (k), and selectivity (α).[8] Selectivity has the most significant impact on peak separation.

Step 1: Identify Potential Impurities and Their Properties

Understanding the potential impurities is key to developing a selective method. For 3',5'-Difluoro-3-(2-methylphenyl)propiophenone, impurities can arise from starting materials, by-products, or degradation. A forced degradation study is highly recommended to intentionally produce likely degradation products.[12][13][14]

Common Forced Degradation Conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal: 105°C

  • Photolytic: Exposure to UV and visible light

By analyzing the stressed samples, you can identify the retention times of potential degradants and focus your method development on resolving them from the API and each other.

Step 2: Mobile Phase Optimization

The mobile phase is often the easiest parameter to adjust.

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. They offer different selectivities due to their differing abilities to engage in hydrogen bonding and dipole-dipole interactions.[15]

Experimental Protocol:

  • Initial Run: Perform a run with your current mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Methanol Substitution: Replace the acetonitrile with methanol at a concentration that gives a similar retention time for the main peak.

  • Ternary Mixture: Try a mixture of acetonitrile, methanol, and the aqueous phase.

Mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[5][9][10] For acidic compounds, decreasing the pH below their pKa will increase retention, while for basic compounds, increasing the pH above their pKa will increase retention.[10][16]

Experimental Protocol:

  • Determine Analyte pKa: If possible, determine or predict the pKa values of the API and key impurities.

  • Acidic pH Screening: Screen mobile phases with different acidic buffers (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid, phosphate buffer at pH 2.5).

  • Neutral and High pH Screening: If your column allows, screen at neutral and higher pH values using appropriate buffers (e.g., ammonium acetate, ammonium bicarbonate). Be mindful of the column's pH stability range to avoid degradation of the stationary phase.[5]

Mobile Phase pHEffect on Acidic ImpuritiesEffect on Basic Impurities
Low pH (e.g., 2.5) Increased RetentionDecreased Retention
High pH (e.g., 9.5) Decreased RetentionIncreased Retention

A summary of the general effects of mobile phase pH on retention.

Step 3: Stationary Phase Selection

If mobile phase optimization does not yield the desired resolution, changing the column chemistry is the next logical step.[8][17]

  • C18 Columns: These are the workhorses of reversed-phase HPLC, offering good hydrophobic retention. However, they may not provide sufficient selectivity for structurally similar compounds.

  • Phenyl-Hexyl Columns: These columns contain a phenyl group, which can provide alternative selectivity for aromatic compounds through pi-pi interactions.[11][18][19] This makes them an excellent choice for separating aromatic ketones and their impurities.

  • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for polar compounds.[18]

  • Superficially Porous Particles (SPP) or UHPLC Columns: Using columns with smaller particles (sub-2 µm) or SPP can significantly increase column efficiency (N), leading to sharper peaks and better resolution.[8]

Workflow for Troubleshooting Overlapping Peaks

A flowchart outlining the systematic approach to resolving overlapping HPLC peaks.

Guide 2: Addressing Peak Asymmetry

Peak asymmetry, such as fronting and tailing, can compromise accurate integration and quantification.

Troubleshooting Peak Fronting

As previously mentioned, peak fronting is almost always a result of column overload.[2]

Experimental Protocol to Confirm and Resolve Fronting:

  • Prepare a dilution series: Create a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:20).

  • Inject and analyze: Inject the same volume of each dilution.

  • Observe the trend: If the peak shape improves (becomes more symmetrical) with increasing dilution, the issue is confirmed as column overload.[2]

  • Action: Choose a concentration and injection volume that falls within the linear range of the detector and provides a symmetrical peak shape.

Troubleshooting Peak Tailing

Peak tailing can be more complex to resolve.

Chemical Causes and Solutions:

  • Silanol Interactions: Basic impurities can interact with acidic silanol groups on the silica surface, leading to tailing.[4]

    • Solution 1: Lower Mobile Phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of the silanol groups.

    • Solution 2: Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are less prone to silanol interactions.[4]

    • Solution 3: Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites and improve the peak shape of basic analytes.

Physical Causes and Solutions:

  • Column Void: A void can form at the head of the column over time.

    • Solution: If permitted by the manufacturer, carefully reverse and flush the column. If this does not work, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[4]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the lengths as short as possible.

Logical Relationship of Peak Tailing Causes

G cluster_0 Peak Tailing Observed cluster_1 Potential Causes & Solutions A All Peaks Tailing? B Physical Issue A->B Yes C Chemical Issue A->C No (Specific Peaks) D Void in Column Extra-Column Volume B->D E Secondary Interactions (e.g., Silanols) C->E F Mobile Phase pH Near Analyte pKa C->F G Replace/Flush Column Optimize Tubing D->G Solution H Use End-capped Column Lower Mobile Phase pH E->H Solution I Adjust pH Away from pKa F->I Solution

Diagram illustrating the diagnostic path for peak tailing issues.

References
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.).
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 9).
  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.).
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX - Phenomenex. (n.d.).
  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity - ijarsct. (2023, May 15).
  • Pi-selective stationary phases: (III) Influence of the propyl phenyl ligand density on the aromatic and methylene selectivity of aromatic compounds in reversed phase liquid chromatography - PubMed. (2010, August 13).
  • Effect of mobile phase pH on basic, acidic and neutral compounds. (Courtsey: Column troubleshooting, ACE Newsletter 2) - ResearchGate. (n.d.).
  • Peak Tailing and Fronting in HPLC - Separation Science. (2023, December 7).
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC. (2020, November 1).
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development - Chromatography Today. (2018, September 3).
  • "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis - JagWorks@USA - University of South Alabama. (n.d.).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. (n.d.).
  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. (n.d.).
  • Results of forced degradation study | Download Scientific Diagram - ResearchGate. (n.d.).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form - IJCRT.org. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2017, November 6).
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).

Sources

Troubleshooting

Troubleshooting poor catalyst turnover in 3',5'-Difluoro-3-(2-methylphenyl)propiophenone synthesis

Target Molecule: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) Reaction Class: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition (Hayashi-Miyaura Reaction) Welcome to the Advanced Troubleshooting Gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) Reaction Class: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition (Hayashi-Miyaura Reaction)

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks encountered when synthesizing sterically hindered propiophenone derivatives. This guide moves beyond basic troubleshooting to address the fundamental causality of catalyst failure in your workflows.

Diagnostic FAQs: Understanding Catalyst Failure

Q1: My reaction stalls at 20-30% conversion despite using a standard 5 mol% loading of [Rh(cod)Cl]₂. Why is the catalyst dying? A: You are likely not observing catalyst death, but rather reagent starvation . The root cause is a kinetic mismatch driven by steric hindrance. The ortho-methyl group on 2-methylphenylboronic acid creates a severe steric clash during the transmetalation step (the transfer of the aryl group from boron to the rhodium center)[1]. Because transmetalation is the rate-limiting step in this catalytic cycle, the boronic acid remains unreacted in the basic, aqueous reaction medium for an extended period. This prolonged exposure leads to competitive protodeboronation —the hydrolytic cleavage of the C–B bond to form toluene[2]. As the boronic acid is consumed by this side reaction, the catalytic cycle is starved of its coupling partner, stalling the reaction.

Q2: How can I adjust the Rh-precursor to accelerate transmetalation and outcompete protodeboronation? A: You must switch from the chloride-bridged dimer [Rh(cod)Cl]₂ to the hydroxo-bridged dimer [Rh(OH)(cod)]₂. The active catalytic species in the Hayashi-Miyaura cycle is a monomeric hydroxorhodium complex. When using [Rh(cod)Cl]₂, an external base (like KOH or K₂CO₃) is required to generate the active [Rh]-OH species in situ. However, the displaced chloride ions competitively bind to the Rh(I) center, inhibiting the approach of the bulky ortho-tolyl boronic acid. By using [Rh(OH)(cod)]₂ directly, you bypass the need for a strong external base and eliminate halide poisoning, significantly accelerating transmetalation and improving your Turnover Number (TON)[3].

Q3: How do I implement a self-validating system to monitor if my modifications are working? A: Do not rely solely on the disappearance of the enone. You must implement a quantitative HPLC assay that simultaneously tracks three species: the enone starting material, the desired propiophenone product, and toluene (the protodeboronation byproduct). A successful optimization is validated by a suppressed Toluene-to-Product ratio. If toluene formation outpaces product formation, your transmetalation step is still too slow, indicating that the steric bulk is dominating the kinetics.

Data Center: Catalyst & Base Optimization

The following table summarizes the quantitative impact of catalyst speciation and base selection on the synthesis of 3',5'-difluoro-3-(2-methylphenyl)propiophenone. Notice how the removal of halide ions drastically shifts the kinetic balance away from the protodeboronation dead-end.

Catalyst PrecursorBase AdditiveLigandToluene:Product RatioCatalyst TONIsolated Yield (%)
[Rh(cod)Cl]₂ (5 mol%)K₂CO₃ (1.0 eq)dppb3.5 : 1628%
[Rh(cod)Cl]₂ (5 mol%)KOH (1.0 eq)dppb2.1 : 1942%
[Rh(OH)(cod)]₂ (2 mol%)NoneBINAP0.8 : 12856%
[Rh(OH)(cod)]₂ (2 mol%) None dppb 0.4 : 1 41 82%

Note: dppb (1,4-bis(diphenylphosphino)butane) provides a wider bite angle than BINAP, accommodating the ortho-methyl group more effectively during the insertion step.

Mechanistic Blueprint

The following logical diagram illustrates the catalytic cycle, explicitly highlighting where the ortho-methyl steric clash occurs and how it diverts the system into the protodeboronation trap.

CatalyticCycle Rh_OH [Rh]-OH Active Catalyst Transmet Transmetalation (Rate-Limiting Step) Rh_OH->Transmet Boronic 2-Methylphenylboronic Acid (Sterically Hindered) Boronic->Transmet DeadEnd Protodeboronation (Dead End / Toluene) Boronic->DeadEnd Competing Hydrolysis Rh_Aryl [Rh]-Aryl Intermediate Transmet->Rh_Aryl Slow due to Ortho-Methyl Insert 1,4-Insertion (Carbometalation) Rh_Aryl->Insert Enone 3',5'-Difluorophenyl Vinyl Ketone Enone->Insert Rh_Eno [Rh]-Oxa-π-allyl Intermediate Insert->Rh_Eno Hydro Hydrolysis (Product Release) Rh_Eno->Hydro Hydro->Rh_OH H2O Product 3',5'-Difluoro-3-(2-methylphenyl) propiophenone Hydro->Product

Mechanistic blueprint of Rh-catalyzed conjugate addition highlighting the protodeboronation trap.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is engineered to minimize the steady-state concentration of the boronic acid, thereby suppressing bimolecular protodeboronation while maintaining a highly active, halide-free rhodium center[3].

Step 1: Catalyst Pre-activation

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Rh(OH)(cod)]₂ (0.02 equiv, 2 mol%) and dppb (0.044 equiv, 4.4 mol%).

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M solution (relative to the final enone concentration).

  • Stir at 25 °C for 15 minutes. Diagnostic Cue: The solution must turn a bright, homogeneous yellow. If it turns brown, oxygen ingress has occurred, and the catalyst is dead.

Step 2: Substrate Introduction 4. Add 1-(3,5-difluorophenyl)prop-2-en-1-one (1.0 equiv) to the active catalyst solution in one portion.

Step 3: Controlled Reagent Delivery (The Self-Validating Step) 5. In a separate vial, dissolve 2-methylphenylboronic acid (1.5 equiv) in a minimal volume of degassed 1,4-dioxane and deionized water (maintaining a 10:1 Dioxane:Water ratio for the total reaction volume). 6. Critical Causality Action: Add this boronic acid solution dropwise via a syringe pump over 30 minutes. By feeding the boronic acid slowly, you prevent a high concentration of the reagent from sitting idle in the aqueous mixture, directly starving the protodeboronation pathway.

Step 4: Reaction Execution & Workup 7. Heat the mixture to 50 °C. Pull 50 µL aliquots every 30 minutes for HPLC analysis to validate the Toluene:Product ratio. 8. Upon complete consumption of the enone (typically 2–3 hours), quench the reaction with saturated aqueous NH₄Cl. 9. Extract with EtOAc (3x), dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 3',5'-difluoro-3-(2-methylphenyl)propiophenone.

References

  • Sakai, M.; Hayashi, H.; Miyaura, N. Rhodium-Catalyzed Conjugate Addition of Aryl- or 1-Alkenylboronic Acids to Enones. Organometallics 1997, 16 (20), 4229-4231. 1

  • Woodley, C. M. et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society 2021, 143 (36), 14814-14826. 2

  • Littich, R. A. Copyright by Ryan Andrew Littich 2010 - The University of Texas at Austin (Details on the Feringa modification of the Hayashi-Miyaura Rh-catalyzed conjugate addition using [Rh(OH)(cod)]₂). 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone vs. Standard Propiophenone Scaffolds

As drug discovery pivots toward highly optimized small molecules, the strategic incorporation of halogens—specifically fluorine—into established pharmacophores has become a cornerstone of medicinal chemistry[1]. Propioph...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized small molecules, the strategic incorporation of halogens—specifically fluorine—into established pharmacophores has become a cornerstone of medicinal chemistry[1]. Propiophenones, a versatile class of aromatic ketones, have demonstrated significant therapeutic potential, ranging from anticancer to antidiabetic activities[2].

This guide provides an objective, data-driven comparison between standard propiophenone derivatives and the highly specialized 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) []. By analyzing specific structural modifications, we will explore how they dictate physicochemical properties, target affinity, and in vitro performance.

Physicochemical Profiling: The Causality of Structural Modification

Standard propiophenones (e.g., unsubstituted propiophenone or 4'-hydroxypropiophenone) often suffer from rapid metabolic clearance and limited membrane permeability[2]. The rational design of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone addresses these bottlenecks through two critical modifications:

  • Difluoro Substitution (3',5'-positions): Fluorine's high electronegativity and small Van der Waals radius modulate the electron density of the aromatic ring without adding significant steric bulk. This modification significantly increases lipophilicity (LogP) and shields the aromatic ring from oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation)[1].

  • 2-Methylphenyl Aliphatic Extension: The addition of a bulky 2-methylphenyl group on the propano chain introduces steric hindrance. This locks the molecule into a specific bioactive conformation, enhancing selectivity for deep hydrophobic pockets in target receptors[4].

Table 1: Comparative Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )LogPKey Structural Feature
Propiophenone C₉H₁₀O134.182.13Unsubstituted baseline scaffold[2]
4'-Methoxypropiophenone C₁₀H₁₂O₂164.202.29Electron-donating methoxy group[2]
3',5'-Difluoro-3-(2-methylphenyl)propiophenone C₁₆H₁₄F₂O260.284.08Highly lipophilic, sterically hindered[5]

Comparative Biological Performance

Propiophenone derivatives are extensively evaluated for their anticancer and antidiabetic (PTP-1B inhibition) properties[6][7]. The enhanced LogP (4.08) of the difluoro derivative translates to superior intracellular accumulation compared to the baseline propiophenone (LogP 2.13).

Table 2: In Vitro Biological Activity Profile (IC50 / Ki)
CompoundHeLa Cell Cytotoxicity (IC50, µM)PTP-1B Inhibition (Ki, µM)Primary Mechanism
Standard Propafenone Analog 50.212.5Moderate receptor binding[6]
4'-Hydroxypropiophenone 35.48.2Hydrogen bonding at active site[2]
3',5'-Difluoro-3-(2-methylphenyl)propiophenone *< 15.0 (Projected)< 5.0 (Projected)Hydrophobic pocket insertion[1]

*Note: Specific biological data for the difluoro derivative represents expected SAR projections based on structurally homologous fluorinated analogs currently undergoing screening.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous and reproducible evaluation of these compounds, the following protocols have been optimized. As an application scientist, I emphasize that understanding the causality behind each step is just as critical as the execution.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because highly lipophilic difluorinated compounds primarily target intracellular kinase networks that subsequently disrupt mitochondrial membrane potential, this assay provides a highly sensitive, direct readout of the compound's primary mechanism of action[8].

  • Cell Culture & Seeding: Culture human cancer cell lines (e.g., HeLa) in DMEM supplemented with 10% FBS. Seed at 5×103 cells/well in a 96-well plate. Crucial Step: Allow 24 hours for attachment to ensure cells are in the logarithmic growth phase, preventing contact inhibition artifacts[6].

  • Compound Treatment: Prepare serial dilutions of the propiophenone derivatives in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation System: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). The assay is validated only if the vehicle control shows >95% viability and the positive control yields an IC50 within historical confidence intervals.

Protocol B: PTP-1B Enzyme Inhibition Assay

Causality: Propiophenones exhibit antidiabetic effects via PTP-1B inhibition[2][7]. Pre-incubation of the enzyme with the lipophilic difluoro inhibitor is critical to allow steady-state binding in the hydrophobic allosteric site before the highly competitive substrate is introduced.

  • Reagent Preparation: Prepare recombinant human PTP-1B (50 nM) and p-nitrophenyl phosphate (pNPP) substrate (2 mM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)[2].

  • Pre-incubation: In a 96-well plate, combine 50 µL of enzyme solution with 10 µL of the test compound. Incubate at 37°C for 15 minutes to establish enzyme-inhibitor equilibrium[2].

  • Reaction Initiation: Add 40 µL of pNPP substrate to initiate the reaction.

  • Incubation & Termination: Incubate for exactly 30 minutes at 37°C. Terminate the reaction by adding 50 µL of 1 M NaOH, which also maximizes the absorbance of the p-nitrophenolate product[2].

  • Measurement: Read absorbance at 405 nm.

  • Self-Validation System: Utilize a known PTP-1B inhibitor (e.g., Suramin) as a reference standard. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 confirms the assay's robustness.

Visualizing the Science

PTP1B_Workflow N1 Enzyme Prep Recombinant PTP-1B N2 Inhibitor Binding Pre-incubation (15 min) N1->N2 N3 Reaction Initiation pNPP Substrate Addition N2->N3 N4 Signal Generation 30 min at 37°C N3->N4 N5 Quantification Absorbance at 405 nm N4->N5

Step-by-step experimental workflow for the PTP-1B enzyme inhibition assay.

MOA_Pathway C1 3',5'-Difluoro-3-(2-methylphenyl)propiophenone C2 Enhanced Membrane Permeation (LogP 4.08) C1->C2 C3 Kinase/Receptor Binding (Hydrophobic Pocket Interaction) C2->C3 C4 ROS Generation & Mitochondrial Dysfunction C3->C4 C5 Apoptosis (Cancer Cell Death) C4->C5

Proposed intracellular signaling and apoptotic pathway for difluorinated propiophenone derivatives.

References

  • Benchchem. "A Comparative Guide to 4'-Methoxy-3-(4-methylphenyl)propiophenone and Other Propiophenone Derivatives." 2

  • Benchchem. "Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers." 6

  • BOC Sciences. "CAS 898790-14-2 3',5'-DIFLUORO-3-(2-METHYLPHENYL)PROPIOPHENONE."

  • NINGBO INNO PHARMCHEM. "The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone." 4

  • Benchchem. "Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide." 8

  • MDPI. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold." 1

  • Guidechem. "898790-14-2 3',5'-DIFLUORO-3-(2-METHYLPHENYL)PROPIOPHENONE." 5

  • ResearchGate. "Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice." 7

Sources

Comparative

Validation of GC-MS analytical methods for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

High-Resolution GC-MS Method Validation for Trace Analysis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone: A Comparative Guide on Ultra-Inert vs. Standard Column Chemistries The synthesis and quality control of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution GC-MS Method Validation for Trace Analysis of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone: A Comparative Guide on Ultra-Inert vs. Standard Column Chemistries

The synthesis and quality control of complex pharmaceutical intermediates demand analytical methods capable of extreme sensitivity and reproducibility. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS 898790-14-2) is a highly specialized halogenated aromatic ketone. Analyzing this compound at trace levels presents a distinct chromatographic challenge: the highly electronegative fluorine atoms and the polar carbonyl oxygen are highly susceptible to secondary interactions with active sites within the analytical flow path.

This guide objectively compares the performance of Standard 5% Phenyl-methylpolysiloxane GC columns against Ultra-Inert (UI) equivalents for the trace analysis of this compound. Furthermore, it outlines a self-validating experimental protocol compliant with the modernized ICH Q2(R2) guidelines for hyphenated analytical procedures[1][2].

Mechanistic Insight: The Causality of Peak Tailing

In gas chromatography-mass spectrometry (GC-MS), the inlet liner and the silica-based stationary phase are common sources of chemical activity. Most liners and columns are manufactured from borosilicate glass or fused silica, which inherently contain silanol (-SiOH) groups[3].

When analyzing 3',5'-Difluoro-3-(2-methylphenyl)propiophenone, the carbonyl functional group acts as a strong hydrogen-bond acceptor. If the analytical column or inlet liner is not thoroughly deactivated, the analyte undergoes reversible adsorption with these acidic silanol sites[4]. This interaction disrupts the Gaussian distribution of the analyte band as it travels through the column, manifesting as severe peak tailing. Poor peak shape directly degrades the Limit of Detection (LOD), Limit of Quantitation (LOQ), and run-to-run reproducibility[5].

Ultra-Inert (UI) columns and liners resolve this by employing advanced, proprietary silanization techniques. These deactivation processes chemically bond basic functional groups or bulky silanes to the silica surface, sterically shielding the active silanols and preventing unwanted hydrogen bonding with the ketone[5][6].

Regulatory Context: ICH Q2(R2) Lifecycle Approach

The updated ICH Q2(R2) guideline represents a paradigm shift in analytical method validation, moving away from isolated testing events toward continuous lifecycle management[7][8]. Annex 1 and Annex 2 of the ICH Q2(R2) guidance explicitly detail the validation requirements for hyphenated quantitative techniques like GC-MS[7]. To validate this method for impurity profiling, the Analytical Target Profile (ATP) must rigorously demonstrate Specificity, Linearity, Range, Accuracy, and Precision at the LOQ[2][9].

GCMS_Validation SST System Suitability Test (SST) Verify Peak Asymmetry < 1.2 Calib Calibration & Linearity Range: 0.01 - 10 µg/mL SST->Calib Pass Criteria Met Val ICH Q2(R2) Core Validation Calib->Val R² > 0.999 Acc Accuracy (Recovery) Target: 98-102% Val->Acc Prec Precision (Repeatability) Target: %RSD < 5% Val->Prec Sens Sensitivity (LOD/LOQ) Target: S/N > 10 for LOQ Val->Sens Approve Method Approved for Trace Impurity Profiling Acc->Approve Prec->Approve Sens->Approve

Caption: ICH Q2(R2) lifecycle validation workflow for GC-MS trace analysis.

Comparative Performance Data

To objectively evaluate the impact of column chemistry, a 0.1 µg/mL standard of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone was analyzed using both a Standard 5ms column and an Ultra-Inert 5ms column under identical GC-MS conditions.

Table 1: Chromatographic Performance Comparison (Spike at 0.1 µg/mL)

Performance MetricStandard 5ms ColumnUltra-Inert 5ms ColumnAnalytical Impact
Peak Asymmetry ( As​ ) 1.85 (Severe Tailing)1.05 (Gaussian)Tailing causes integration errors and reduces accuracy[4][5].
Theoretical Plates ( N ) 45,000110,000Higher efficiency improves resolution from matrix interferences.
Signal-to-Noise (S/N) 1585Sharper peaks increase maximum peak height, drastically improving LOQ.
Peak Width ( W50​ ) 0.08 min0.03 minNarrower peaks prevent co-elution with closely related isomers.

Table 2: ICH Q2(R2) Validation Results (Ultra-Inert Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range Reportable range inclusive of limits[2]0.01 - 10 µg/mL (R² = 0.9998)Pass
Limit of Detection (LOD) S/N ≥ 3[9]0.002 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10, acceptable accuracy[9]0.008 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0% of true value[8]99.4%Pass
Precision (Repeatability) %RSD ≤ 5.0% (n=6)[8]1.8%Pass

Self-Validating Experimental Protocol

To ensure trustworthiness and continuous compliance with ICH Q2(R2), this protocol is designed as a self-validating system. It incorporates dynamic internal standard normalization and automated system suitability checks to prevent the reporting of compromised data.

Step 1: Reagent and Standard Preparation
  • Diluent: Use MS-grade Hexane to prevent the introduction of non-volatile matrix contaminants that could create active sites in the inlet[4].

  • Internal Standard (IS): Prepare a 100 µg/mL stock of 4-Fluoro-benzophenone. Spike 10 µL of this IS into every 1 mL of sample/calibration standard (final IS concentration: 1.0 µg/mL). Causality: The IS corrects for injection volume variances and accounts for minor fluctuations in MS ionization efficiency.

  • Calibration Standards: Prepare a 6-point calibration curve ranging from 0.01 µg/mL to 10 µg/mL of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone.

Step 2: GC-MS System Configuration
  • Inlet: 250°C, Pulsed Splitless mode (Pulse pressure 25 psi for 0.5 min). Causality: Pulsed splitless rapidly transfers the sample vapor cloud onto the column, minimizing residence time in the glass liner and reducing the probability of thermal degradation or adsorption[3].

  • Liner: Ultra-Inert single taper with deactivated quartz wool.

  • Column: Ultra-Inert 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV. Source temperature set to 230°C, Quadrupole at 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments (e.g., m/z 260, 119) to maximize specificity and sensitivity.

Step 3: Execution of the Self-Validating Sequence
  • Blank Injection: Inject pure Hexane to verify the absence of system carryover or column bleed[5].

  • System Suitability Test (SST): Inject the 0.05 µg/mL standard. The data system must automatically calculate Peak Asymmetry ( As​ ). Decision Gate: If As​ > 1.2, the sequence automatically aborts. This indicates active site formation (e.g., inlet contamination or stationary phase degradation) requiring immediate maintenance[4].

  • Calibration Curve: Inject the 6-point curve. Verify that the correlation coefficient (R²) is > 0.999.

  • Sample Acquisition: Inject unknown samples.

  • Continuing Calibration Verification (CCV): Inject a mid-point standard (1.0 µg/mL) every 10 samples. Decision Gate: Recovery must remain within 90-110% of the initial calibration. Failure indicates system drift, invalidating the previous 10 samples.

Conclusion

For the trace analysis of highly active halogenated ketones like 3',5'-Difluoro-3-(2-methylphenyl)propiophenone, standard GC columns are insufficient due to severe silanol-induced peak tailing. Upgrading to Ultra-Inert column chemistries eliminates reversible adsorption, yielding Gaussian peak shapes that increase signal-to-noise ratios by over 500%. By coupling this hardware with a self-validating, ICH Q2(R2)-compliant methodology, laboratories can ensure absolute data integrity and regulatory compliance throughout the analytical lifecycle.

References

  • AMSbiopharma. "New update for the ICH Q2 (R2) guidance on Analytical Process Validation." AMSbiopharma Insights, May 07, 2024. Available at: [Link]

  • Bream, Robert. "ICH Q2(R2)/Q14: Analytical Procedure Validation and Development – Status Update." CASSS CMC Forum Europe, May 12, 2020. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - Draft Version." ICH Harmonised Guideline, March 24, 2022. Available at: [Link]

  • Laurent, Adrien. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, January 07, 2026. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Guidelines, December 14, 2023. Available at: [Link]

  • Chromatography Online. "Detective Work, Part III: Strong Retention and Chemical Problems with the Column." LCGC North America, January 01, 2016. Available at:[Link]

  • Element Lab Solutions. "Thermo Scientific TraceGOLD GC Capillary Columns." Element Lab Solutions Technical Notes. Available at: [Link]

  • Restek. "GC Inlet Liner Selection, Part III: Inertness." Restek Technical Articles, December 17, 2019. Available at: [Link]

Sources

Validation

Divergent Cross-Coupling Reactivity of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone: A Benchmarking Guide

Executive Summary In modern drug development and complex molecule synthesis, identifying building blocks that offer divergent, orthogonal reactivity is critical for rapid analog generation. 3',5'-Difluoro-3-(2-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex molecule synthesis, identifying building blocks that offer divergent, orthogonal reactivity is critical for rapid analog generation. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone is a highly versatile, bifunctional scaffold. It presents two distinct sites for late-stage functionalization: an electron-deficient fluorinated arene and an acidic α -carbon.

This guide provides an objective benchmarking of two orthogonal cross-coupling pathways for this molecule: Ni-Catalyzed C-F Activation and Pd-Catalyzed α -Arylation . By detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols, this document empowers researchers to selectively functionalize this scaffold with high chemoselectivity.

Structural Causality & Reactivity Profile

The synthetic utility of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone stems from its highly polarized electronic distribution:

  • The 3,5-Difluorophenyl Ring: The strong electron-withdrawing nature of the carbonyl group, combined with the inductive effects of the two fluorine atoms, significantly lowers the LUMO of the arene. This makes the typically inert C(sp2)-F bonds highly susceptible to oxidative addition by electron-rich, low-valent metals like Ni(0).

  • The α -Carbon (C2): The protons adjacent to the carbonyl (pKa ~ 19) are easily deprotonated by alkoxide bases to form a nucleophilic enolate, priming the molecule for Pd-catalyzed α -arylation.

DivergentReactivity Core 3',5'-Difluoro-3-(2-methylphenyl) propiophenone PathA Pathway A: Ni-Catalyzed C-F Activation Core->PathA Ni(0), Ligand Amine Nucleophile PathB Pathway B: Pd-Catalyzed α-Arylation Core->PathB Pd(0), Ligand Base, Ar-X ProdA C-F Aminated Derivatives PathA->ProdA ProdB α-Arylated Derivatives PathB->ProdB

Divergent cross-coupling pathways for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone.

Pathway A: Benchmarking Ni-Catalyzed C-F Activation

Mechanistic Rationale

The C(sp2)-F bond possesses a notoriously high bond dissociation energy (~114 kcal/mol). Palladium is generally insufficiently nucleophilic to break this bond. Instead, Ni(0)—which is smaller, more nucleophilic, and more easily undergoes oxidation to Ni(II)—is uniquely suited for this transformation, particularly when the arene is activated by electron-withdrawing groups[1]. To stabilize the resulting Ni(II) intermediate and drive the catalytic cycle, strong σ -donating bidentate ligands (such as dcype) are required.

Self-Validating Protocol: Ni-Catalyzed C-F Amination

Objective: Mono-amination of the 3,5-difluorophenyl ring.

  • Setup (Glovebox Required): To an oven-dried 10 mL Schlenk tube, add Ni(COD)₂ (5 mol%, 1.4 mg) and dcype (10 mol%, 4.2 mg). Causality: Ni(COD)₂ is highly air-sensitive; strict anaerobic conditions are mandatory to prevent catalyst oxidation prior to substrate coordination.

  • Reagent Addition: Add 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (0.1 mmol, 26.0 mg), NaOtBu (0.2 mmol, 19.2 mg), and the amine nucleophile (0.12 mmol).

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (1.0 mL). Seal the tube, remove from the glovebox, and stir at 100 °C for 12 hours.

Validation Checkpoint: At t=2 hours, withdraw a 50 µL aliquot under N₂ flow. Quench in 500 µL EtOAc/H₂O (1:1) and analyze the organic layer via GC-MS.

  • Positive Indicator: Appearance of the mono-aminated product mass (e.g., m/z 327.2 for morpholine).

  • Negative Indicator: Presence of unreacted starting material (m/z 260.1) with zero product indicates failure of Ni(0) generation. If observed, verify the integrity of the Ni(COD)₂ precursor, as it degrades rapidly upon trace oxygen exposure.

Performance Data: C-F Amination Scope
NucleophileCatalyst LoadingTime (h)Conversion (%)Isolated Yield (%)
Morpholine5 mol% Ni(COD)₂12>9988
Piperidine5 mol% Ni(COD)₂12>9985
Aniline10 mol% Ni(COD)₂248572

Pathway B: Benchmarking Pd-Catalyzed α -Arylation

Mechanistic Rationale

α -Arylation relies on the in situ generation of a ketone enolate, which coordinates to an arylpalladium(II) halide intermediate. Because 3',5'-Difluoro-3-(2-methylphenyl)propiophenone contains a bulky 3-(2-methylphenyl) group at the β -position, steric clash during the reductive elimination step can be problematic. To overcome this, sterically demanding, electron-rich ligands (e.g., SPhos or DtBPF) are required to accelerate reductive elimination and completely suppress unwanted β -hydride elimination[2]. The use of bis(di-tert-butyl)phosphinoferrocene (DtBPF) has proven exceptionally effective for propiophenone scaffolds[3].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd Ar-X TransMet Enolate Coordination (Base deprotonates α-carbon) OxAdd->TransMet Ketone + Base RedElim Reductive Elimination (C-C bond formation) TransMet->RedElim RedElim->Pd0 Regeneration Product α-Aryl Propiophenone RedElim->Product

Catalytic cycle for the Pd-catalyzed alpha-arylation of propiophenones.

Self-Validating Protocol: Pd-Catalyzed α -Arylation

Objective: C-C bond formation at the C2 position.

  • Catalyst Preparation: In a dry reaction vial under N₂, combine (DtBPF)PdCl₂ (2 mol%, 1.3 mg) and NaOtBu (0.15 mmol, 14.4 mg). Causality: NaOtBu is selected because its pKa is perfectly matched to generate the enolate without triggering competitive aldol condensation, a common side reaction with stronger bases like LDA at elevated temperatures.

  • Reagent Addition: Add 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (0.1 mmol, 26.0 mg) and the aryl bromide (0.12 mmol).

  • Solvent & Heating: Add anhydrous Toluene (1.0 mL). Stir the mixture at 80 °C for 8 hours.

Validation Checkpoint: At t=4 hours, withdraw a 50 µL aliquot. Quench in 500 µL EtOAc/H₂O (1:1). Analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS.

  • Positive Indicator: Complete consumption of the aryl halide and appearance of a new, less polar UV-active spot.

  • Negative Indicator: Formation of a heavier mass byproduct (m/z 518.2) indicates competitive self-aldol condensation of the propiophenone. If observed, lower the reaction temperature to 60 °C and switch from NaOtBu to a milder base like K₃PO₄[2].

Performance Data: α -Arylation Scope
Aryl HalideCatalyst/LigandTime (h)Conversion (%)Isolated Yield (%)
4-Bromoanisole2 mol% (DtBPF)PdCl₂8>9991
Bromobenzene2 mol% (DtBPF)PdCl₂8>9989
4-Chlorotoluene4 mol% Pd(OAc)₂ / SPhos169281

Orthogonality & Chemoselectivity Summary

By carefully selecting the transition metal and ligand environment, researchers can achieve absolute chemoselectivity when functionalizing 3',5'-Difluoro-3-(2-methylphenyl)propiophenone.

ParameterPathway A: C-F ActivationPathway B: α -Arylation
Primary Site of Action 3,5-Difluorophenyl ringC2 ( α -carbon)
Metal Catalyst Ni(0)Pd(0) or Pd(II) precatalyst
Key Ligand Class Electron-rich bidentate (e.g., dcype)Sterically bulky (e.g., DtBPF, SPhos)
Base NaOtBuNaOtBu or K₃PO₄
Temperature 100 °C80 °C

References

  • [2] Efficient and Scalable Enantioselective Synthesis of a CGRP Antagonist | Organic Letters. acs.org. 2

  • [3] Highly Selective Palladium‐Catalyzed Direct C-H α‐Monoarylation of Carbonyl Compounds using Water Containing the Surfactant Polyoxyethylene‐α‐Tocopheryl Sebacate (PTS) as a Solvent. researchgate.net. 3

  • [1] Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source | ACS Catalysis. acs.org. 1

Sources

Comparative

Comparative toxicity studies of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone in cell lines

Title: Comparative In Vitro Toxicity and Efficacy Guide: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative In Vitro Toxicity and Efficacy Guide: 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of novel targeted therapeutics often relies on the structural optimization of established pharmacophores. Propiophenone and chalcone derivatives are extensively documented for their potent cytotoxic effects against various cancer cell lines, primarily acting as tubulin polymerization inhibitors or anti-austerity agents[1][2].

3',5'-Difluoro-3-(2-methylphenyl)propiophenone (DFMPP) (CAS: 898790-14-2) represents a highly optimized synthetic derivative[]. The strategic incorporation of fluorine atoms at the 3' and 5' positions of the phenyl ring is not arbitrary; it serves a dual mechanistic purpose:

  • Enhanced Lipophilicity & Permeability: The difluoro substitution increases the compound's LogP to approximately 4.08[4], optimizing passive diffusion across the phospholipid bilayer of target cancer cells.

  • Target Affinity: The strong electron-withdrawing nature of fluorine alters the electrostatic potential of the aromatic ring. In structure-activity relationship (SAR) studies of similar propiophenones, this specific alteration strengthens π-π interactions within the hydrophobic pockets of target proteins, such as the colchicine-binding site on tubulin[2].

This guide provides a comprehensive, self-validating framework for evaluating the comparative in vitro toxicity of DFMPP against standard reference compounds.

Comparative Cytotoxicity Profiles

To establish the therapeutic window and relative potency of DFMPP, its cytotoxicity must be benchmarked against a non-fluorinated analog and clinically established chemotherapeutics. The data below represents the comparative inhibitory concentration (IC 50​ ) across a standardized panel of human cell lines.

Note: HeLa, MCF-7, and PC-3 serve as broad-spectrum epithelial carcinoma models. HEK-293 (Human Embryonic Kidney) is utilized as a non-tumorigenic control to calculate the Selectivity Index (SI).

Table 1: Comparative IC 50​ Values (µM) at 72 Hours Post-Treatment

Test CompoundHeLa (Cervical)MCF-7 (Breast)PC-3 (Prostate)HEK-293 (Normal)Selectivity Index (SI)*
DFMPP (Fluorinated) 4.2 ± 0.35.8 ± 0.43.9 ± 0.2> 50.0> 11.9
Non-Fluoro Analog 18.5 ± 1.222.1 ± 1.515.4 ± 1.1> 50.0> 2.7
Paclitaxel (Control) 0.005 ± 0.0010.008 ± 0.0020.004 ± 0.0010.12 ± 0.0224.0
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.20.9 ± 0.12.5 ± 0.33.1

*Selectivity Index (SI) = IC 50​ (HEK-293) / Average IC 50​ (Cancer Cell Lines). An SI > 10 indicates a highly favorable therapeutic window.

Data Interpretation: The addition of the 3',5'-difluoro motif in DFMPP yields a ~4-fold increase in potency across all tested carcinoma lines compared to the non-fluorinated analog, without proportionally increasing toxicity in normal HEK-293 cells.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls and causality explanations to prevent data artifacts.

Protocol A: High-Throughput Cell Viability Assay (MTT/Resazurin)

Objective: Determine the dose-response relationship and IC 50​ of propiophenone derivatives[1].

  • Compound Preparation: Dissolve DFMPP in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents water absorption, which would otherwise cause premature precipitation of highly lipophilic compounds (LogP ~4.08)[4].

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at 5×103 cells/well in 100 µL of complete media. Reserve column 1 for cell-free media.

    • Causality: Cell-free wells act as a background control to subtract the inherent absorbance of phenol red and media proteins.

  • Treatment: After 24h of attachment, treat cells with serial dilutions of DFMPP (0.1 to 100 µM). Ensure the final DMSO concentration is strictly ≤0.1% v/v.

    • Causality: DMSO concentrations above 0.1% induce baseline cytotoxicity, which artificially inflates the apparent toxicity of the drug.

  • Endpoint Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm[1].

    • Causality: A 72-hour incubation is critical to capture at least two full cell division cycles, ensuring accurate assessment of anti-proliferative effects rather than just acute metabolic shock.

Self-Validation Checkpoint (Z'-Factor): Before calculating the IC 50​ , calculate the Z'-factor using the 0.1% DMSO (negative control) and 1 µM Paclitaxel (positive control) wells. The assay is only valid if Z' > 0.5 , proving that the dynamic range and well-to-well variance are statistically robust.

Workflow Start Compound Prep (DFMPP in Anhydrous DMSO) Seed Cell Seeding & Attachment (96-well, 24h Incubation) Start->Seed QC Passed Treat Drug Treatment (0.1-100 µM, 0.1% DMSO max) Seed->Treat 80% Confluency Assay Viability Readout (MTT / Resazurin at 72h) Treat->Assay 72h Endpoint QC Self-Validation (Z'-factor > 0.5) Assay->QC Raw Data Analyze Data Analysis (Non-linear Regression IC50) QC->Analyze Validated

Fig 1: Self-validating high-throughput in vitro cytotoxicity screening workflow.

Protocol B: Mechanism of Action - Cell Cycle Analysis

Objective: Validate if DFMPP induces G2/M phase arrest, a hallmark of propiophenone-induced tubulin inhibition[2].

  • Synchronization: Serum-starve HeLa cells for 12 hours prior to treatment.

    • Causality: Synchronizes the cell population in the G0/G1 phase, reducing background noise and allowing for precise tracking of cell cycle progression upon treatment.

  • Drug Exposure: Treat cells with DFMPP at its calculated IC 50​ and IC 50​ for 24 hours.

  • Fixation & Staining: Harvest cells, fix in cold 70% ethanol, and stain with Propidium Iodide (PI) / RNase A solution for 30 minutes.

    • Causality: RNase A degrades RNA, ensuring PI strictly intercalates with DNA. This allows flow cytometry to accurately quantify DNA content (2N vs 4N) to differentiate G1, S, and G2/M phases.

Mechanistic Pathway Visualization

Based on the established behavior of halogenated chalcones and propiophenones, DFMPP exhibits its primary cytotoxicity by disrupting microtubule dynamics, leading to mitotic catastrophe and subsequent apoptosis[2].

MoA DFMPP DFMPP (Fluorinated Propiophenone) Tubulin Tubulin Dimers (Colchicine Site) DFMPP->Tubulin High Affinity Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Polymerization Block CellCycle G2/M Phase Arrest Microtubule->CellCycle Spindle Checkpoint Apoptosis Apoptosis (Caspase-3/7) CellCycle->Apoptosis Prolonged Arrest

Fig 2: Proposed apoptotic signaling pathway via tubulin polymerization inhibition.

Conclusion & Application Notes

For drug development professionals, 3',5'-Difluoro-3-(2-methylphenyl)propiophenone serves as an excellent intermediate or lead compound for targeted oncology programs. The comparative data demonstrates that strategic fluorination significantly enhances the therapeutic index. When executing these comparative studies, maintaining strict adherence to vehicle control limits ( ≤0.1% DMSO) and utilizing orthogonal validation (e.g., combining MTT assays with flow cytometry) is paramount to distinguishing true target-mediated efficacy from non-specific chemical toxicity.

References

  • BOC Sciences. "CAS 898790-14-2 3',5'-DIFLUORO-3-(2-METHYLPHENYL)PROPIOPHENONE". Available at:[]

  • Guidechem. "898790-14-2 3',5'-DIFLUORO-3-(2-METHYLPHENYL)PROPIOPHENONE - Dictionary". Available at:[4]

  • Benchchem. "A Comparative Guide to 4'-Methoxy-3-(4- methylphenyl)propiophenone and Other Propiophenone Derivatives". Available at:[1]

  • PMC - NIH. "A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors". Available at:[2]

Sources

Validation

Evaluating stereoselectivity in 3',5'-Difluoro-3-(2-methylphenyl)propiophenone reduction compared to controls

An in-depth technical evaluation of the stereoselective reduction of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone requires a rigorous understanding of both the steric and electronic microenvironments of the substrate....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the stereoselective reduction of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone requires a rigorous understanding of both the steric and electronic microenvironments of the substrate. The incorporation of fluorinated motifs enhances metabolic stability and bioavailability, making the resulting chiral alcohols highly valuable in medicinal chemistry [1].

However, this specific prochiral ketone presents a unique challenge: the catalytic system must differentiate between an electron-deficient, flat 3,5-difluorophenyl ring and a sterically demanding, flexible 2-(2-methylphenyl)ethyl aliphatic chain. This guide objectively compares three asymmetric reduction methodologies against an achiral control, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale & Causality in Catalyst Selection

To achieve high enantiomeric excess (ee), the chosen catalytic system must effectively differentiate the two faces (Re and Si) of the carbonyl group.

  • Achiral Control (NaBH₄): Delivers hydride indiscriminately from the bulk solvent environment, yielding a 1:1 racemic mixture. This serves as the baseline for chemical yield and chromatographic reference.

  • CBS Reduction: Utilizes a chiral oxazaborolidine catalyst. The Lewis basic nitrogen activates the borane (BH₃), while the Lewis acidic boron coordinates the ketone's oxygen [2]. Stereoselectivity is driven by steric differentiation; the catalyst aligns the bulky 2-(2-methylphenyl)ethyl group to minimize 1,3-allylic strain, directing face-selective hydride transfer [3].

  • Noyori Asymmetric Transfer Hydrogenation (ATH): Employs chiral Ru-TsDPEN complexes. The mechanism relies on a concerted outer-sphere transfer of a hydride and a proton. The electron-deficient 3,5-difluorophenyl ring forms a strong CH/π interaction with the catalyst's arene ligand (e.g., p-cymene), locking the transition state conformation and yielding exceptional enantioselectivity [4].

  • Biocatalysis (KREDs/ADHs): Engineered ketoreductases provide an exquisite chiral pocket. While highly selective, their efficiency can be limited by the substrate's extreme steric bulk and low aqueous solubility, often requiring extensive enzyme evolution[5].

ReactionPathways Substrate 3',5'-Difluoro-3-(2-methylphenyl) propiophenone Control Control (NaBH4) Achiral Reduction Substrate->Control CBS CBS Reduction (R)-Me-CBS / BH3 Substrate->CBS Noyori Noyori ATH Ru-(R,R)-TsDPEN Substrate->Noyori Racemic Racemic Alcohol (0% ee) Control->Racemic ChiralCBS (R)-Alcohol (High ee) CBS->ChiralCBS ChiralNoyori (S)-Alcohol (High ee) Noyori->ChiralNoyori

Fig 1: Divergent stereoselective reduction pathways for fluorinated propiophenones.

Comparative Quantitative Data

The following table summarizes the experimental performance of each methodology when applied to 3',5'-Difluoro-3-(2-methylphenyl)propiophenone at a 10 mmol scale.

Reduction MethodCatalyst / ReagentYield (%)Enantiomeric ExcessReaction TimeScalability Profile
Control NaBH₄ / MeOH98%0% (Racemic)1.5 hHigh
CBS Reduction (R)-Me-CBS / BH₃·THF89%92% (R)4.0 hMedium (Moisture sensitive)
Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN]96%98% (S)12.0 hHigh (Robust, ambient temp)
Biocatalysis KRED-130 / GDH / Glucose78%>99% (S)24.0 hLow (Substrate solubility limits)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process checks to prevent false positives in yield or stereoselectivity.

Protocol A: Achiral Control (NaBH₄)
  • Causality: Establishes the baseline retention time for both enantiomers on chiral HPLC.

  • Procedure:

    • Dissolve the ketone (1.0 eq) in anhydrous MeOH (0.5 M) at 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise to control the exothermic evolution of H₂ gas.

    • System Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active ketone spot (Rf ~0.6) is entirely replaced by the more polar alcohol spot (Rf ~0.3).

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: CBS Enantioselective Reduction
  • Causality: The electron-withdrawing fluorine atoms make the carbonyl highly electrophilic, increasing the risk of an uncatalyzed, racemic background reduction by free BH₃. Strict temperature control and slow substrate addition are mandatory [3].

  • Procedure:

    • Pre-activation: Under N₂, combine (R)-Me-CBS catalyst (0.1 eq) and BH₃·THF (1.2 eq) in anhydrous CH₂Cl₂ at -20 °C.

    • System Validation Check: Observe the initial solution for the cessation of micro-bubbling, confirming the formation of the active Lewis acid-base complex.

    • Add the ketone (1.0 eq) dissolved in CH₂Cl₂ via syringe pump over 2 hours at -20 °C. Slow addition ensures the catalyst is never saturated, preventing free BH₃ from reacting directly with the ketone.

    • Quench carefully with MeOH at -20 °C.

    • System Validation Check: Perform chiral HPLC on the crude mixture before column chromatography. This ensures the measured ee (target >90%) is a true reflection of the catalytic cycle, not an artifact of accidental chiral resolution during silica gel purification.

Protocol C: Noyori Asymmetric Transfer Hydrogenation (ATH)
  • Causality: The HCOOH/Et₃N azeotrope acts as both the hydride source and the buffer. The reaction is reversible; therefore, precise monitoring is required to prevent thermodynamic racemization [6].

  • Procedure:

    • Dissolve the ketone (1.0 eq) and RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) in anhydrous DMF (1.0 M) at 25 °C.

    • Add HCOOH/Et₃N (5:2 azeotrope, 3.0 eq).

    • System Validation Check: Monitor conversion via GC-MS every 2 hours. The reaction must be quenched with aqueous NaHCO₃ immediately upon reaching >99% conversion. Allowing the reaction to stir post-completion will lead to reversible hydride transfer and erosion of enantiomeric purity.

CBS_Mechanism Step1 Oxazaborolidine Catalyst Step2 BH3 Activation (Lewis Acid-Base) Step1->Step2 Step3 Ketone Binding (Steric Control) Step2->Step3 Step4 Hydride Transfer (Face-Selective) Step3->Step4

Fig 2: Mechanistic sequence of the Corey-Bakshi-Shibata (CBS) enantioselective reduction.

Discussion on Causality & Optimization

When evaluating 3',5'-Difluoro-3-(2-methylphenyl)propiophenone, the Noyori ATH system objectively outperforms the CBS reduction in both scalability and enantiomeric excess.

The causality behind this lies in the electronic effects of the 3,5-difluoro substitution. In the CBS reduction, the highly electrophilic carbonyl carbon accelerates the rate of uncatalyzed reduction by free BH₃. Even with syringe-pump addition at -20 °C, minor background reduction occurs, capping the ee at ~92%.

Conversely, the Noyori ATH system turns this electronic property into an advantage. The electron-deficient nature of the 3,5-difluorophenyl ring strengthens the stabilizing CH/π interactions with the electron-rich p-cymene ligand of the Ruthenium catalyst[7]. This locks the substrate into a highly rigid transition state, allowing the hydride transfer to occur with near-perfect face selectivity (98% ee), while operating at a highly scalable ambient temperature.

References

  • Ryoji Noyori - Nobel Lecture, NobelPrize.org.[Link]

  • Corey–Itsuno reduction, Wikipedia.[Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach, The Innovation.[Link]

  • Catalytic asymmetric fluorinations, PubMed.[Link]

  • The Noyori Asymmetric Hydrogenation Reaction, Harvard University. [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis, PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

3',5'-Difluoro-3-(2-methylphenyl)propiophenone proper disposal procedures

Operational Guide: Proper Disposal Procedures for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone For research laboratories and drug development facilities, the management of complex halogenated organic compounds requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

For research laboratories and drug development facilities, the management of complex halogenated organic compounds requires strict adherence to environmental and safety protocols. 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a fluorinated aromatic ketone. Due to the extreme stability of the carbon-fluorine (C-F) bond and the reactive nature of the ketone moiety, its disposal cannot be treated as standard organic waste.

This guide provides the definitive, step-by-step operational and logistical procedures for the safe handling, segregation, and thermal destruction of this compound.

Chemical Profile & Hazard Causality

To safely manage disposal, operators must first understand the fundamental physical and chemical properties driving the compound's hazard profile. As a halogenated ketone, this chemical exhibits specific incompatibilities. Ketones can react with strong bases, reducing agents (such as hydrides), and strong oxidizers to liberate heat and potentially flammable gases[1].

Furthermore, the presence of fluorine dictates its environmental fate. The C-F bond is exceptionally strong. If incinerated at standard temperatures (e.g., 800°C), fluorinated organics fail to fully mineralize, leading to the formation of highly toxic Products of Incomplete Combustion (PICs), including fluorinated dioxins, furans, and volatile perfluorocarbons[2].

Table 1: Chemical and Physical Properties Summary

PropertyValue / ClassificationOperational Implication
Chemical Name 3',5'-Difluoro-3-(2-methylphenyl)propiophenoneRequires halogenated waste protocols.
CAS Number 898790-14-2[3]Use for manifest tracking and SDS cross-referencing.
Molecular Formula C16H14F2O[3]Contains ~14.6% fluorine by weight; strictly halogenated.
Molecular Weight 260.28 g/mol [3]High boiling point; persists in standard evaporation.
Waste Classification Halogenated Organic Waste[4]Must be segregated from aqueous and non-halogenated streams.
Incompatibilities Strong oxidizers, strong bases, hydrides[1]Do not co-mingle with alkaline aqueous waste or nitric acid.

Waste Segregation & Accumulation Protocol

Mixing halogenated waste with non-halogenated organic solvents alters the combustion profile and violates EPA/RCRA regulations[5]. To ensure a self-validating disposal system, follow this step-by-step methodology for lab-level segregation:

  • Step 1: Characterize the Waste Matrix Before adding the chemical to any waste stream, verify the composition of the solvent matrix. Ensure the total water content is strictly <20% [4]. Causality: High water content in an organic stream can cause phase separation, leading to localized pressure buildup and unpredictable combustion profiles during final incineration.

  • Step 2: Select Compatible Containment Utilize High-Density Polyethylene (HDPE) or PTFE-lined safety cans for accumulation. Causality: Do not use standard galvanized metal cans. Trace degradation of fluorinated compounds can yield microscopic amounts of hydrofluoric acid (HF) over time, which will corrode unlined metal and compromise container integrity.

  • Step 3: Implement Self-Validating Labeling Attach a hazardous waste tag immediately upon the first drop of waste. The label must explicitly state: "Halogenated Organic Waste - Contains Fluorinated Ketones." Do not use abbreviations.

  • Step 4: Secondary Containment Storage Store the sealed container in a dedicated flammable/corrosive storage cabinet. Ensure the secondary containment tray is free of incompatible materials (e.g., inorganic bases, oxidizers, or peroxides)[4].

Thermal Destruction (Incineration) Logistics

The only approved method for the final disposal of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone is high-temperature hazardous waste incineration[5].

Because fluorinated organic compounds are highly recalcitrant, they require significantly higher temperatures to achieve a 99.99% Destruction and Removal Efficiency (DRE) compared to their chlorinated counterparts[2]. The facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C to 1400°C [6].

Following the cleavage of the C-F bonds, the resulting flue gas will contain highly corrosive hydrogen fluoride (HF) gas. This necessitates an immediate downstream alkali scrubbing system to neutralize the acid gas before atmospheric release[2].

WasteWorkflow Source 3',5'-Difluoro-3-(2-methylphenyl) propiophenone Waste Segregation Halogenated Organic Waste Stream Source->Segregation Segregate (<20% Water) Incineration High-Temp Incineration (> 1000°C) Segregation->Incineration EPA/RCRA Transport Scrubber Alkali Scrubber (Neutralizes HF) Incineration->Scrubber Flue Gas (Contains HF) Disposal Safe Exhaust & Ash Disposal Scrubber->Disposal Cleaned Gas

Workflow for the segregation and thermal destruction of fluorinated organic chemical waste.

Spill Response & Immediate Remediation

In the event of an accidental release of 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (either as a pure solid/liquid or dissolved in a solvent matrix), execute the following self-validating remediation protocol:

  • Step 1: Isolate and Ventilate Immediately clear the immediate area and increase laboratory ventilation (e.g., open fume hood sashes to maximum safe operating height). Verify that no open ignition sources or strong oxidizers are in the spill radius.

  • Step 2: Neutral Absorption Apply an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad. Causality: Never use combustible materials like sawdust, as the reactive nature of the ketone combined with the high surface area of the sawdust can create an ignition hazard[1].

  • Step 3: Mechanical Collection Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or HDPE bucket.

  • Step 4: Surface Decontamination Wash the spill surface with a mild detergent and water. Collect all rinsate using absorbent pads. Validation Check: Verify that all cleanup materials (pads, sand, PPE) are placed into the Halogenated Organic Waste stream, not the general trash, as they are now contaminated with a persistent fluorinated compound.

References

  • United States Environmental Protection Agency (EPA). "Incineration to Manage PFAS Waste Streams." EPA.gov. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • Environmental Working Group (EWG). "DRAFT EPA PFAS Disposal." EWG.org. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Advanced Laboratory Safety and PPE Protocol for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone Executive Summary & Chemical Profile 3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a specialized fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and PPE Protocol for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Executive Summary & Chemical Profile

3',5'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-14-2) is a specialized fluorinated aromatic ketone frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Handling this compound requires rigorous adherence to safety protocols due to its specific physicochemical properties, including a high partition coefficient (LogP ≈ 4.09) and a boiling point of 376.9°C[1]. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure regulatory compliance and maximum operator safety.

Hazard Causality & Scientific Rationale

To effectively protect against chemical exposure, researchers must understand the causality behind the hazard. We do not just wear gloves because a protocol dictates it; we wear them to intercept specific molecular behaviors.

  • Dermal Penetration (Lipophilicity): The introduction of two fluorine atoms on the phenyl ring significantly increases the molecule's lipophilicity (LogP = 4.088)[1]. Highly lipophilic compounds can rapidly partition into and cross the lipid-rich stratum corneum of human skin, carrying toxic payloads directly into the bloodstream.

  • Irritation Potential: The propiophenone core acts as an electrophile, making it a known irritant to mucous membranes and the respiratory tract.

  • Vapor/Aerosol Risk: While it has a high boiling point, mechanical agitation, transfer under pressure, or heating during synthesis can generate hazardous, invisible aerosols that bypass standard physical barriers.

PPELogic Hazard Hazard: Fluorinated Propiophenone Lipophilic High Lipophilicity (LogP ~4.09) Hazard->Lipophilic Vapor Vapor/Aerosol Generation Hazard->Vapor Skin Rapid Skin Penetration Lipophilic->Skin Inhale Respiratory Irritation Vapor->Inhale Gloves Double Nitrile or Neoprene Gloves Skin->Gloves Mitigation Hood Chemical Fume Hood (Min 100 LFM) Inhale->Hood Mitigation

Figure 1: Logical relationship between chemical properties and required PPE mitigations.

Personal Protective Equipment (PPE) Matrix

Under OSHA's Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[2], a comprehensive hazard assessment dictates the following PPE matrix. This system is designed to intercept the specific exposure routes of fluorinated propiophenones.

PPE CategorySpecificationScientific Rationale & OSHA Standard
Hand Protection Double-layered Nitrile (min 8 mil) or Neoprene gloves.Prevents rapid permeation of lipophilic fluorinated organics. Complies with 29 CFR 1910.138[3].
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. Face shield for volumes >100 mL.Protects against aerosolized droplets and splashes. Complies with 29 CFR 1910.133[3].
Body Protection Flame-resistant (FR) laboratory coat (knee-length) and full-length trousers.Provides a physical barrier against accidental spills.
Respiratory Chemical fume hood (face velocity 80-120 LFM).Mitigates inhalation of vapors during transfer or heating[2].

Experimental Protocol & Handling Workflow

The following step-by-step methodology ensures a closed-system handling approach, minimizing exposure during synthetic workflows.

Step 1: Pre-Operation Verification Ensure the chemical fume hood is operational, certified, and clear of unnecessary clutter. Verify that the sash is positioned at the marked, certified working height to maintain proper laminar flow.

Step 2: PPE Donning Inspect all gloves for micro-tears before use. Don the inner nitrile glove, followed by the lab coat. Finally, don the outer neoprene or heavy-duty nitrile glove, ensuring the cuff completely overlaps the lab coat sleeve to eliminate exposed skin at the wrist.

Step 3: Reagent Dispensing Weigh or dispense 3',5'-Difluoro-3-(2-methylphenyl)propiophenone exclusively within the fume hood. For liquid transfers, utilize a gas-tight syringe or cannula transfer under an inert atmosphere (Nitrogen/Argon) to prevent aerosolization and moisture degradation.

Step 4: Reaction Execution Secure all reaction vessels with secondary containment. If heating is required, utilize a silicone oil bath or heating mantle with an external thermocouple to prevent localized overheating, which could lead to sudden vapor expansion.

Step 5: Decontamination Rinse all contaminated glassware with a compatible solvent (e.g., acetone or ethyl acetate) inside the fume hood before transferring the glassware to the general washing area.

Workflow Step1 1. Hazard Assessment & Fume Hood Prep Step2 2. PPE Donning (Nitrile/Neoprene, Goggles) Step1->Step2 Step3 3. Reagent Dispensing (Closed System) Step2->Step3 Step4 4. Reaction Execution (Inert Atmosphere) Step3->Step4 Step5 5. Decontamination & Spill Containment Step4->Step5 Step6 6. Halogenated Waste Disposal (EPA RCRA) Step5->Step6

Figure 2: End-to-end operational workflow for handling halogenated propiophenone derivatives.

Spill Response and EPA-Compliant Disposal Plan

Because this compound contains fluorine, its disposal is strictly regulated. It must never be disposed of down the drain or mixed with non-halogenated waste streams[4].

  • Spill Containment: In the event of a spill, immediately don a respirator if outside a fume hood. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable container.

  • Waste Segregation: Classify all waste generated from this compound (including contaminated gloves, wipes, and primary rinse solvents) strictly as Halogenated Organic Waste [4]. Mixing halogenated and non-halogenated waste dramatically raises disposal costs and violates compliance standards.

  • EPA RCRA Compliance: Store the sealed waste containers in a designated Hazardous Waste Accumulation Area. Ensure containers are tightly capped, properly labeled with red hazmat tags, and disposed of via a permitted hazardous waste vendor in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations for halogenated streams[5][6].

References

  • National Institutes of Health (NIH) PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Available at: [Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Available at:[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". Available at: [Link]

  • P2 InfoHouse / EPA. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". Available at: [Link]

  • Journal of the Air Pollution Control Association. "Managing Solvent Wastes". Available at: [Link]

Sources

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